Product packaging for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 1305208-17-6)

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1144038
CAS No.: 1305208-17-6
M. Wt: 323.919
InChI Key: QYKRPCLDVYDBLC-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.919. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrIN3 B1144038 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1305208-17-6

Properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRPCLDVYDBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718764
Record name 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305208-17-6
Record name 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a molecule of interest in medicinal chemistry and drug discovery. This document details a feasible synthetic protocol, methods for purification, and a summary of analytical techniques for its characterization.

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₃BrIN₃
Molecular Weight 323.92 g/mol
CAS Number 1305208-17-6
Appearance Solid (form)

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of its precursor, 6-Bromo-1H-pyrazolo[4,3-b]pyridine. A well-established method for such transformations is the use of an electrophilic iodine source, such as N-iodosuccinimide (NIS), in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

This protocol is adapted from established procedures for the iodination of similar pyrazolopyridine scaffolds.

Materials:

  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equivalent) in anhydrous DMF.

  • To this solution, add N-iodosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization of this compound

The successful synthesis of the target compound must be confirmed through rigorous characterization using various analytical techniques. The expected data from these analyses are summarized below.

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and iodine atoms.
¹³C NMR Resonances for the six carbon atoms of the bicyclic system. The carbons attached to the halogen atoms will exhibit characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 323.92 g/mol . The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.

Visualizing the Synthesis Workflow

The logical flow of the synthesis and purification process can be visualized using the following diagram.

Synthesis_Workflow Synthesis and Purification Workflow Start Start: 6-Bromo-1H-pyrazolo[4,3-b]pyridine Reaction Iodination with NIS in DMF Start->Reaction Reactant Workup Aqueous Workup and Extraction Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Crude Product Product Final Product: this compound Purification->Product Purified Product Characterization Characterization (NMR, MS) Product->Characterization Analysis

Caption: A flowchart illustrating the key steps in the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound. The provided experimental protocol, based on established chemical transformations, offers a clear pathway for researchers to obtain this valuable compound. The guide also emphasizes the critical role of analytical characterization in confirming the identity and purity of the final product, which is essential for its application in drug discovery and development. Further research into the biological activities of this molecule is warranted to explore its full potential.

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic small molecule that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motif, a pyrazolopyridine core, is a recognized pharmacophore present in numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key properties, and explores its relevant biological context as a kinase inhibitor.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrIN₃Sigma-Aldrich[1]
Molecular Weight 323.92 g/mol Sigma-Aldrich[1]
CAS Number 1305208-17-6Sigma-Aldrich[1]
Appearance Solid (form)Sigma-Aldrich[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to determine the missing physicochemical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid mass has liquefied are recorded. This range constitutes the melting point.

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the solubility of a compound in various solvents.

Methodology:

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method with a suitable standard curve.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms, like this compound, this method can determine the pKa of its conjugate acid.

Methodology:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant added).

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its pharmacokinetic properties.

Methodology:

  • A solution of this compound is prepared in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

  • The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

The pyrazolo[4,3-b]pyridine scaffold is a known "hinge-binding" motif for various protein kinases. Compounds with this core structure have been investigated as inhibitors of several kinases involved in cell signaling pathways that are often dysregulated in cancer. Specifically, derivatives of pyrazolo[4,3-b]pyridine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).

FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML). CDK4, in complex with cyclin D, is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. The inhibition of both FLT3 and CDK4 represents a promising therapeutic strategy for certain cancers.

Below is a diagram illustrating the signaling pathway and the points of inhibition by a pyrazolo[4,3-b]pyridine derivative.

FLT3_CDK4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD_CDK4 Cyclin D / CDK4 Complex ERK->CyclinD_CDK4 pRb pRb CyclinD_CDK4->pRb Phosphorylates E2F E2F pRb->E2F GeneTranscription Gene Transcription (S-phase entry) E2F->GeneTranscription Inhibitor 6-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine Inhibitor->FLT3 Inhibitor->CyclinD_CDK4

Figure 1. Inhibition of FLT3 and CDK4 signaling pathways.

Experimental Workflow for Kinase Inhibition Assay

To assess the inhibitory activity of this compound against FLT3 and CDK4, a standard in vitro kinase assay can be performed. The general workflow for such an experiment is depicted below.

Kinase_Assay_Workflow Start Start: Prepare Reagents CompoundPrep Prepare serial dilutions of This compound Start->CompoundPrep AssaySetup Set up kinase reaction: - Kinase (FLT3 or CDK4) - Substrate - ATP - Test Compound CompoundPrep->AssaySetup Incubation Incubate at optimal temperature AssaySetup->Incubation Detection Detect kinase activity (e.g., luminescence, fluorescence) Incubation->Detection DataAnalysis Data Analysis: Calculate IC50 values Detection->DataAnalysis End End: Determine Inhibitory Potency DataAnalysis->End

Figure 2. General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a molecule of significant interest due to its potential as a kinase inhibitor. While its fundamental molecular identity is well-established, a comprehensive experimental characterization of its physicochemical properties is yet to be fully disclosed in publicly accessible literature. This guide provides the foundational knowledge of its known attributes and offers standardized methodologies for researchers to elucidate its complete physicochemical profile. Understanding these properties is paramount for the rational design and development of novel therapeutics based on the pyrazolo[4,3-b]pyridine scaffold.

References

An In-depth Technical Guide to 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS Number: 1305208-17-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential as a versatile building block for the development of novel therapeutic agents.

Core Compound Properties

This compound is a solid organic compound with the molecular formula C₆H₃BrIN₃ and a molecular weight of 323.92 g/mol .[1] Its structure features a pyrazolo[4,3-b]pyridine core, which is a key scaffold in many biologically active molecules, substituted with a bromine atom at the 6-position and an iodine atom at the 3-position.

PropertyValueReference
CAS Number 1305208-17-6[1]
Molecular Formula C₆H₃BrIN₃[1]
Molecular Weight 323.92 g/mol [1]
Appearance Solid
InChI 1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
SMILES Brc1cnc2c(I)n[nH]c2c1

Safety Information: This compound is classified with the GHS07 pictogram and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.

Synthesis and Experimental Protocols

Workflow for the Proposed Synthesis

G A Starting Materials (e.g., Substituted Pyridines) B Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine A->B Cyclization C Iodination B->C Halogenation D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine (Precursor)

The synthesis of the 6-bromo precursor is a critical step. A method for synthesizing a related compound, 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, has been reported in a Chinese patent (CN102911174A). While not a direct synthesis of the unsubstituted precursor, this method provides a valuable starting point. General methods for constructing the pyrazolo[4,3-b]pyridine core often involve the cyclization of substituted pyridines.

Illustrative Protocol based on related syntheses:

A potential route could involve the diazotization of a suitable aminopyridine precursor followed by cyclization. For instance, starting from a substituted 2-amino-5-bromopyridine derivative, reaction with a suitable three-carbon synthon under acidic conditions could yield the pyrazolo[4,3-b]pyridine core.

Step 2: Iodination of 6-bromo-1H-pyrazolo[4,3-b]pyridine

Once the 6-bromo-1H-pyrazolo[4,3-b]pyridine precursor is obtained, the subsequent step is the introduction of an iodine atom at the 3-position of the pyrazole ring. Direct iodination of the related 1H-pyrazolo[3,4-b]pyridine has been successfully achieved using iodine in the presence of a base. This methodology could likely be adapted for the target molecule.

Experimental Protocol for Iodination (Adapted from a similar reaction):

To a solution of 6-bromo-1H-pyrazolo[4,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF), iodine (I₂) is added, followed by the addition of a base such as potassium hydroxide (KOH). The reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of halogen atoms, such as bromine and iodine, can significantly modulate the physicochemical and pharmacological properties of a molecule. Halogens can influence binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles.

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs suggest potential for investigation in several therapeutic areas. Pyrazolopyridine derivatives have been explored as inhibitors of various kinases, G-protein coupled receptors, and other enzymes. The bromine and iodine atoms on this scaffold provide two reactive handles for further chemical modifications, making it a valuable building block for generating libraries of diverse compounds for high-throughput screening.

A recent patent application (WO2024091541A1) describes the use of this compound as a starting material in the synthesis of GPR52 modulators, indicating its utility in the development of novel therapeutics.

Logical Relationship in Drug Discovery Workflow

G A 6-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine B Chemical Modification (e.g., Suzuki, Sonogashira coupling) A->B C Library of Diverse Derivatives B->C D High-Throughput Screening C->D E Identification of Biologically Active Hits D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of the title compound as a building block in a drug discovery workflow.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Commercial suppliers may provide this information upon request.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for use in medicinal chemistry and drug discovery. Its dual halogenation offers versatile handles for synthetic elaboration, enabling the creation of diverse molecular libraries for biological screening. While detailed biological and comprehensive spectroscopic data are yet to be published, its recent appearance in the patent literature underscores its relevance in the ongoing search for novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

Navigating the Solubility Landscape of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework of experimental protocols to enable researchers to determine its solubility profile in various organic solvents. The methodologies outlined herein are standard, robust, and widely accepted in the scientific community.

Executive Summary

This compound is a key intermediate in the synthesis of various kinase inhibitors and other biologically active compounds. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide presents detailed experimental procedures for determining both thermodynamic and kinetic solubility, empowering researchers to generate the necessary data for their specific applications.

Current State of Knowledge: Solubility Data

As of the publication of this guide, a thorough search of scientific literature and chemical databases has revealed no publicly available quantitative solubility data for this compound in common organic solvents. Researchers are therefore encouraged to perform their own solubility assessments. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Method UsedNotes
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Methanol
Ethanol
Acetonitrile
Ethyl Acetate
Dichloromethane (DCM)
Chloroform

Experimental Protocols for Solubility Determination

The following sections detail established methods for determining the solubility of a solid compound in organic solvents.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them in a constant temperature incubator or water bath on an orbital shaker.

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of compounds from a stock solution (typically in DMSO) when diluted into an aqueous or organic medium. This method measures the concentration at which a compound precipitates out of a supersaturated solution.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Selected organic solvents.

  • 96-well microplates.

  • Automated liquid handler or multichannel pipette.

  • Plate reader capable of nephelometry or turbidimetry.

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution of this compound in a 96-well plate.

  • In a separate 96-well plate, add the desired organic solvents.

  • Using an automated liquid handler, transfer a small volume of the DMSO stock dilutions to the wells containing the organic solvents. This rapid addition creates a supersaturated solution.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity or light scattering of each well using a plate reader. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Weigh Compound Mix Add Excess Compound to Solvent Compound->Mix Solvent Measure Solvent Solvent->Mix Equilibrate Equilibrate (e.g., 24-48h at constant T) Mix->Equilibrate Settle Allow Solid to Settle Equilibrate->Settle Filter Filter Supernatant Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze Concentration (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product SM1 2-Chloro-3-nitropyridine Derivative Step1 Nucleophilic Aromatic Substitution (SNAr) SM1->Step1 SM2 Ethyl 2-cyanoacetate SM2->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Diazotization Step2->Step3 Step4 Cyclization Step3->Step4 Product Pyrazolo[4,3-b]pyridine Core Step4->Product

Caption: General Synthesis Pathway for Pyrazolo[4,3-b]pyridines.

In-Depth Technical Guide: 1H and 13C NMR Data for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with versatile bromine and iodine substituents, provides a valuable scaffold for the development of novel therapeutic agents. The bromine and iodine atoms offer handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. A thorough understanding of its spectroscopic properties, particularly its 1H and 13C Nuclear Magnetic Resonance (NMR) data, is crucial for unambiguous structure elucidation, reaction monitoring, and quality control.

This technical guide provides a detailed overview of the predicted 1H and 13C NMR data for this compound, based on the analysis of structurally related compounds. It also outlines a plausible synthetic pathway and a general experimental protocol for acquiring NMR data for this class of molecules.

Predicted NMR Data

Due to the absence of publicly available experimental NMR spectra for this compound, the following 1H and 13C NMR data are predicted based on the analysis of similar pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. The predicted chemical shifts are presented in tables for clarity and ease of comparison.

Predicted ¹H NMR Data

The 1H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the two protons on the pyridine ring and the N-H proton of the pyrazole ring. The predicted chemical shifts (δ) are referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.30 - 8.40d~2.0
H-77.40 - 7.50d~2.0
NH13.5 - 14.5br s-

Note: The chemical shift of the NH proton can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the seven carbon atoms of this compound are listed below.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-385 - 95
C-3a145 - 150
C-5130 - 135
C-6115 - 120
C-7110 - 115
C-7a140 - 145
C-7b150 - 155

Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a suitable substituted pyridine derivative. A potential synthetic workflow is illustrated below.

Synthetic Pathway for this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization and Cyclization cluster_2 Step 3: Iodination Start 2-Amino-5-bromopyridine Intermediate1 2-Amino-3,5-dibromopyridine Start->Intermediate1 NBS, Acetonitrile Intermediate2 6-Bromo-1H-pyrazolo[4,3-b]pyridine Intermediate1->Intermediate2 1. NaNO2, H2SO4 2. Cyclization FinalProduct This compound Intermediate2->FinalProduct NIS, DMF

Caption: Plausible synthetic route for this compound.

Experimental Protocols

The following are general experimental protocols for the synthesis and NMR analysis of this compound. These are based on procedures reported for similar compounds and may require optimization.

Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Intermediate 2)

A general procedure for the synthesis of related 6-bromo-1H-pyrazolo[4,3-b]pyridine derivatives has been described in patent literature. A plausible adaptation for the synthesis of the core structure is as follows:

  • Bromination: To a solution of 2-amino-5-bromopyridine in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3,5-dibromopyridine.

  • Diazotization and Cyclization: The 2-amino-3,5-dibromopyridine is dissolved in an acidic medium (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After the diazotization is complete, the reaction mixture is carefully heated to induce cyclization, forming the pyrazole ring. The crude product is then isolated by neutralization and extraction, followed by purification to give 6-Bromo-1H-pyrazolo[4,3-b]pyridine.

Iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

A common method for the iodination of pyrazolo[3,4-b]pyridines involves the use of N-iodosuccinimide (NIS).[1]

  • To a solution of 6-Bromo-1H-pyrazolo[4,3-b]pyridine in a polar aprotic solvent like N,N-dimethylformamide (DMF), N-iodosuccinimide is added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

NMR Data Acquisition

The following is a general protocol for acquiring 1H and 13C NMR spectra for halogenated aromatic heterocycles.

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • A standard one-pulse sequence is used to acquire the 1H NMR spectrum.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the 13C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or the internal TMS standard.

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound using the predicted NMR data involves a logical workflow.

Structure Elucidation Workflow Start Synthesized Compound Acquire_NMR Acquire 1H and 13C NMR Spectra Start->Acquire_NMR Compare_1H Compare 1H Spectrum with Predicted Data Acquire_NMR->Compare_1H Compare_13C Compare 13C Spectrum with Predicted Data Acquire_NMR->Compare_13C Analyze_Multiplicity Analyze Signal Multiplicities and Coupling Constants Compare_1H->Analyze_Multiplicity Compare_13C->Analyze_Multiplicity Structure_Confirmation Confirm Structure of this compound Analyze_Multiplicity->Structure_Confirmation

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR data for this compound. The tabulated data, along with the proposed synthetic pathway and experimental protocols, serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic scaffold. The provided information will aid in the efficient and accurate identification of this compound and its derivatives in various stages of drug discovery and development. It is important to note that the presented NMR data are predictions and should be confirmed by experimental analysis.

References

Crystal Structure Analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of analogs of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. While the specific crystal structure for this compound is not publicly available, this document leverages data from closely related pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine analogs to offer valuable insights into the structural characteristics and experimental methodologies associated with this class of compounds. The pyrazolopyridine scaffold is a key pharmacophore in many biologically active molecules, making a thorough understanding of its structural features crucial for rational drug design and development.

Crystallographic Data of Pyrazolopyridine Analogs

The following tables summarize key crystallographic data for several pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine analogs. This data provides a comparative basis for understanding the structural impact of various substituents on the pyrazolopyridine core.

Table 1: Crystallographic Data for Pyrazolo[4,3-b]pyridine Analogs

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2a C₁₅H₁₁N₃O₃MonoclinicP2₁/n13.935(3)8.026(2)23.333(5)106.18(3)2504.1(10)8
2b C₁₄H₉N₃O₃MonoclinicP2₁/c12.593(3)10.375(2)8.941(2)98.24(3)1156.4(5)4
5a' C₁₆H₁₁N₅O₄MonoclinicP2₁/c7.920(2)22.039(4)8.871(2)97.03(2)1537.4(6)4
5c C₁₇H₁₄N₄O₆MonoclinicP2₁/c11.231(2)11.605(2)13.111(3)107.03(3)1632.4(6)4
5q' C₁₇H₁₄N₄O₆TriclinicP-110.038(2)11.660(2)16.516(3)71.91(3)1827.8(7)4

Data sourced from a study on the synthesis of pyrazolo[4,3-b]pyridines.[1]

Table 2: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [2]

ParameterValue
Formula C₆H₄IN₃
Molecular Weight 245.02
Crystal System Monoclinic
Space Group C2/c
a (Å) 10.7999 (13)
b (Å) 7.7939 (9)
c (Å) 17.406 (2)
β (°) 101.748 (2)
**V (ų) **1434.5 (3)
Z 8
Temperature (K) 150

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of pyrazolopyridine analogs, based on methodologies reported in the literature.

Synthesis of Pyrazolo[4,3-b]pyridine Analogs

A common and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines involves a sequence of reactions starting from readily available 2-chloro-3-nitropyridines.[3] This approach utilizes a modified Japp–Klingemann reaction.

General Procedure:

  • To a solution of a nitroaryl-substituted acetoacetic ester in acetonitrile, an appropriate aryldiazonium tosylate is added, followed by pyridine.

  • The reaction mixture is stirred at room temperature.

  • Pyrrolidine is then added, and the mixture is stirred at a slightly elevated temperature (e.g., 40 °C).

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled and poured into dilute hydrochloric acid.

  • The product is extracted with a suitable organic solvent, such as chloroform.

  • Purification is achieved through flash chromatography and/or recrystallization to yield the final pyrazolo[4,3-b]pyridine product.[3]

A patent also describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester using an intermediate (V) and sodium nitrite under acidic conditions.[4]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system. For 3-Iodo-1H-pyrazolo[3,4-b]pyridine, crystals were grown from a dichloromethane solution layered with hexane at room temperature.[2]

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 150 K) using a specific radiation source, commonly Cu Kα or Mo Kα radiation.[1][2]

  • The collected intensity data is integrated and corrected for absorption and decay.

  • The crystal structure is solved and refined using specialized software packages (e.g., SHELXT, SHELXL).

Molecular and Crystal Structure Insights

The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals a nearly planar molecule.[2] In the crystal lattice, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further linked into zigzag chains by C—I⋯N halogen bonds. The crystal packing is also stabilized by π–π stacking interactions.[2] These non-covalent interactions are crucial in determining the overall solid-state architecture and can influence the physicochemical properties of the compound.

Visualizations

The following diagrams illustrate a typical experimental workflow for crystal structure determination and a conceptual signaling pathway where pyrazolopyridine analogs might act as inhibitors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis Start Starting Materials (e.g., 2-chloro-3-nitropyridine) Reaction Chemical Synthesis (e.g., Japp-Klingemann reaction) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Crystallization Slow Evaporation/ Solvent Diffusion Purification->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal DataCollection Data Collection (Diffractometer) SingleCrystal->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement CIF Crystallographic Information File (CIF) StructureRefinement->CIF DataInterpretation Interpretation of Structural Data (Bond lengths, angles, interactions) CIF->DataInterpretation

Caption: Experimental workflow for crystal structure determination.

Many pyrazolopyridine derivatives are developed as kinase inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated as Tropomyosin receptor kinase (TRK) inhibitors.[5] The following diagram illustrates a generalized kinase signaling pathway that such compounds could inhibit.

signaling_pathway Conceptual Kinase Signaling Pathway cluster_downstream Downstream Signaling Cascade Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., TRK) Ligand->Receptor Binding & Dimerization P1 Substrate Phosphorylation Receptor->P1 Autophosphorylation P2 Activation of Downstream Kinases (e.g., MAPK, PI3K) P1->P2 P3 Signal Transduction P2->P3 P4 Cellular Response (Proliferation, Survival) P3->P4 Inhibitor Pyrazolopyridine Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Conceptual kinase signaling pathway and inhibition.

References

mass spectrometry fragmentation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Introduction

This compound is a halogenated heterocyclic compound with a molecular weight of 323.92 g/mol and an empirical formula of C₆H₃BrIN₃[1]. Compounds of the pyrazolopyridine class are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Understanding the mass spectrometric fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies.

This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation pathways of this compound. The information presented is based on established fragmentation principles of related heterocyclic and halogenated compounds, as specific experimental data for this exact molecule is not extensively available in the public domain. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of small molecules.

Proposed Mass Spectrometry Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to proceed through a series of characteristic steps involving the loss of its halogen substituents and the cleavage of the heterocyclic ring system. The initial ionization event will form a molecular ion (M⁺˙) at m/z 324 (considering the major isotopes ⁷⁹Br and ¹²⁷I).

The primary fragmentation steps are predicted to be:

  • Loss of Iodine Radical: The C-I bond is weaker than the C-Br bond, making the initial loss of an iodine radical (I•) a highly probable first fragmentation step. This would result in a prominent fragment ion at m/z 197.

  • Loss of Bromine Radical: Subsequent or alternative fragmentation of the molecular ion can involve the loss of a bromine radical (Br•), leading to a fragment ion at m/z 245.

  • Sequential Halogen Loss: The ion at m/z 197 (resulting from iodine loss) is expected to further fragment by losing a bromine radical to yield a fragment at m/z 118.

  • Ring Fragmentation (Loss of HCN): Pyrazole and pyridine-containing heterocycles are known to fragment via the loss of hydrogen cyanide (HCN)[2][3]. This can occur from the pyrazolopyridine core after the loss of the halogens, leading to further fragmentation. For instance, the fragment at m/z 118 could lose HCN to produce a fragment at m/z 91.

The proposed fragmentation cascade is visualized in the diagram below.

G M M⁺˙ This compound m/z = 324 F1 [M-I]⁺ m/z = 197 M->F1 - I• F2 [M-Br]⁺ m/z = 245 M->F2 - Br• F3 [M-I-Br]⁺˙ m/z = 118 F1->F3 - Br• F2->F3 - I• F4 [M-I-Br-HCN]⁺˙ m/z = 91 F3->F4 - HCN G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-400) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Extract Extract Mass Spectrum from Peak TIC->Extract Analyze Analyze Fragmentation Pattern Extract->Analyze

References

An In-depth Technical Guide to the Reactivity of the C-I versus C-Br Bond in 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the heterocyclic compound 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. This molecule is of significant interest in medicinal chemistry and drug discovery as a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the chemoselectivity of its two halogen atoms is crucial for designing efficient and regioselective synthetic strategies.

While direct comparative experimental studies on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be confidently inferred from the well-established hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions and from studies on analogous dihalogenated heteroaromatic systems.

Core Principle: The Reactivity Hierarchy of Halogens

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order:

C-I > C-Br > C-Cl

This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is the weakest among the halogens, making it the most susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in the catalytic cycle. Computational studies on various halo-heterocycles confirm that C-I bonds have significantly lower BDEs compared to C-Br bonds, providing a strong theoretical foundation for the observed selective reactivity.

This inherent reactivity difference allows for the selective functionalization of the C-I bond in the presence of a C-Br bond under carefully controlled reaction conditions.

Selective Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions to achieve selective synthesis of monosubstituted products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, it is anticipated that the reaction with a boronic acid or ester will proceed selectively at the C-3 position (C-I bond).

Table 1: Predicted Selective Suzuki-Miyaura Coupling Data (based on analogous systems)

EntryAryl Boronic AcidCatalystLigandBaseSolventTemp (°C)Position of CouplingExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O80-100C-3 (Iodo)>90
24-Methoxyphenylboronic acidPdCl₂(dppf)-K₂CO₃Toluene/EtOH/H₂O90C-3 (Iodo)>90
3Thiophene-2-boronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100C-3 (Iodo)>85
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds. The significantly higher reactivity of the C-I bond makes it the exclusive site for coupling with a terminal alkyne under standard Sonogashira conditions.

Table 2: Predicted Selective Sonogashira Coupling Data (based on analogous systems)

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Position of CouplingExpected Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT-50C-3 (Iodo)>95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDipeaDMFRTC-3 (Iodo)>95
3Propargyl alcoholPd(OAc)₂CuIK₂CO₃Acetonitrile60C-3 (Iodo)>90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the C-3 position of this compound is expected. The choice of ligand is critical in this reaction to achieve high yields and selectivity.

Table 3: Predicted Selective Buchwald-Hartwig Amination Data (based on analogous systems)

EntryAmineCatalystLigandBaseSolventTemp (°C)Position of CouplingExpected Yield (%)
1MorpholinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100C-3 (Iodo)>90
2AnilinePd(OAc)₂BINAPNaOtBuToluene90C-3 (Iodo)>85
3BenzylaminePdCl₂(dppf)-K₃PO₄THF80C-3 (Iodo)>80

Experimental Protocols

The following are general, adaptable experimental protocols for performing selective cross-coupling reactions on the C-I bond of this compound, based on established procedures for similar dihaloheterocycles.

General Procedure for Selective Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) are added the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to the desired temperature (e.g., 90 °C) for the required time (typically 2-12 hours), while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Selective Sonogashira Coupling

In a flame-dried Schlenk flask, this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are dissolved in a suitable solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2 mL). The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

General Procedure for Selective Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is added, and the reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

Logical Relationship of Halogen Reactivity

G Reactivity Decreasing Bond Dissociation Energy Increasing Reactivity in Pd Catalysis I C-I Br C-Br I->Br More Reactive Cl C-Cl Br->Cl More Reactive G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Arylboronic Acid + Base Catalyst Pd Catalyst + Ligand (optional) Reactants->Catalyst Solvent Anhydrous Solvent Catalyst->Solvent Inert_Atmosphere Degas with Ar/N2 Solvent->Inert_Atmosphere Heating Heat to 80-100 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product 3-Aryl-6-bromo-1H-pyrazolo[4,3-b]pyridine Purification->Product

The Strategic Utility of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The heterobicyclic scaffold, 1H-pyrazolo[4,3-b]pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic disubstitution of this core with bromine and iodine at the 6- and 3-positions, respectively, yields 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine , a highly versatile and valuable building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the potential applications of this compound, focusing on its role in the synthesis of targeted therapies.

The unique arrangement of the bromo and iodo substituents on the pyrazolo[4,3-b]pyridine core allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, enabling the introduction of diverse chemical moieties at specific positions, a critical aspect of modern drug design and structure-activity relationship (SAR) studies.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its use as a key intermediate for the synthesis of potent and selective inhibitors of various protein kinases and other important biological targets. The pyrazolopyridine core itself is a known hinge-binding motif for many kinases, and the ability to elaborate at the 3- and 6-positions allows for the optimization of interactions with the ATP-binding pocket and surrounding regions.

Recent patent literature highlights the use of this scaffold in the development of novel therapeutics for oncology and metabolic disorders.

B-cell Lymphoma 6 (BCL6) Modulators for Cancer Therapy

The transcription factor B-cell lymphoma 6 (BCL6) is a key driver in several types of non-Hodgkin's lymphoma, including diffuse large B-cell lymphoma (DLBCL). Inhibition of the BCL6 protein has emerged as a promising therapeutic strategy. A recent patent discloses the use of this compound as a starting material for the synthesis of novel BCL6 modulators.

The synthetic strategy leverages the differential reactivity of the bromine and iodine atoms to sequentially introduce different substituents, ultimately leading to the final BCL6 inhibitor. This approach underscores the value of the di-halogenated scaffold in constructing complex molecular architectures.

Urate Transporter 1 (URAT1) Inhibitors for Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys, making it an attractive target for the treatment of hyperuricemia. A patent application has described the synthesis of this compound as a key intermediate in the preparation of compounds with URAT1 inhibitory activity.

The pyrazolo[4,3-b]pyridine core serves as a central scaffold, with substituents introduced at the 3- and 6-positions to optimize binding to the URAT1 transporter.

Synthetic Utility and Key Reactions

The power of this compound as a medicinal chemistry building block stems from the ability to selectively functionalize the C-I and C-Br bonds. Generally, the carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for a stepwise approach to molecular elaboration.

logical_relationship cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_intermediates Functionalized Intermediates cluster_final Bioactive Molecules start This compound suzuki Suzuki Coupling (C-C bond formation) start->suzuki Aryl/Vinyl boronic acid/ester sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira Terminal alkyne buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Amine intermediate1 3-Aryl/Alkenyl-6-bromo- 1H-pyrazolo[4,3-b]pyridine suzuki->intermediate1 intermediate2 3-Alkynyl-6-bromo- 1H-pyrazolo[4,3-b]pyridine sonogashira->intermediate2 intermediate3 3-Amino-6-bromo- 1H-pyrazolo[4,3-b]pyridine buchwald->intermediate3 final_product Kinase Inhibitors BCL6 Modulators URAT1 Inhibitors intermediate1->final_product Further functionalization at C6 intermediate2->final_product Further functionalization at C6 intermediate3->final_product Further functionalization at C6

Logical workflow for the functionalization of this compound.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameBond FormedTypical ReagentsKey Features
Suzuki Coupling C-CAryl/vinyl boronic acids or esters, Pd catalyst, baseTolerant of a wide range of functional groups, robust and reliable.
Sonogashira Coupling C-C (alkyne)Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, baseIntroduces a linear alkyne moiety, useful for extending the molecule or as a handle for further reactions.
Buchwald-Hartwig Amination C-NPrimary or secondary amines, Pd catalyst, baseA powerful method for introducing diverse amine functionalities.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound in peer-reviewed literature are not abundant, the following are generalized procedures based on the known reactivity of this scaffold and related compounds, as suggested by patent literature. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki Coupling at the 3-position

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture) is added the desired aryl or vinyl boronic acid or ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq). The mixture is degassed with nitrogen or argon, followed by the addition of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 0.02-0.10 eq). The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-6-bromo-1H-pyrazolo[4,3-b]pyridine.

General Procedure for Buchwald-Hartwig Amination at the 6-position of a 3-substituted pyrazolo[4,3-b]pyridine

To a reaction vessel are added the 3-substituted-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.5 eq). The vessel is sealed, and an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or THF) is added. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 6-amino-substituted product.

experimental_workflow start Start: this compound step1 Step 1: Selective Functionalization at C3 (e.g., Suzuki or Sonogashira Coupling) start->step1 step2 Purification of Intermediate step1->step2 step3 Step 2: Functionalization at C6 (e.g., Buchwald-Hartwig Amination) step2->step3 step4 Purification of Final Compound step3->step4 step5 Biological Evaluation step4->step5

General experimental workflow for the synthesis of bioactive molecules.

Conclusion

This compound is a strategically designed and highly valuable building block in medicinal chemistry. Its di-halogenated nature allows for selective and sequential functionalization, providing a robust platform for the synthesis of complex and diverse small molecules. The demonstrated applications in the development of BCL6 modulators and URAT1 inhibitors highlight its potential in addressing significant unmet medical needs in oncology and metabolic diseases. As the demand for novel, targeted therapeutics continues to grow, the utility of such versatile scaffolds in accelerating drug discovery programs is undeniable. This guide provides a foundational understanding for researchers looking to leverage the unique chemical properties of this compound in their own drug discovery endeavors.

A Comprehensive Technical Review of Pyrazolo[4,3-b]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on pyrazolo[4,3-b]pyridine derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.

Introduction to the Pyrazolo[4,3-b]pyridine Core

Pyrazolopyridines are bicyclic heteroaromatic compounds resulting from the fusion of a pyrazole and a pyridine ring. The pyrazolo[4,3-b]pyridine isomer, in particular, has emerged as a versatile scaffold for the development of inhibitors targeting a range of biological targets implicated in various diseases, most notably in oncology and immunology. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make this scaffold an excellent starting point for the design of potent and selective therapeutic agents.

Synthetic Methodologies

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several strategic approaches. A common and efficient method involves the construction of the pyrazole ring onto a pre-existing functionalized pyridine core.

General Synthesis Protocol: Japp–Klingemann Reaction Approach

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[1]

Step 1: Synthesis of Pyridin-2-yl Keto Esters

  • A solution of a β-keto ester (1.1 mmol) in anhydrous DMF (5 mL) is added dropwise to a suspension of NaH (60% in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) at 0 °C under an argon atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous DMF (5 mL) is added, and the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

  • To a solution of the corresponding pyridin-2-yl keto ester (0.5 mmol) in ethanol (5 mL), an aqueous solution of arenediazonium tosylate (0.6 mmol) is added at 0 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • Pyrrolidine (1.5 mmol) and pyridine (2 mmol) are then added, and the reaction mixture is refluxed for 2-4 hours.

  • After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to afford the desired pyrazolo[4,3-b]pyridine derivative.[1]

Biological Activities and Structure-Activity Relationship (SAR)

Pyrazolo[4,3-b]pyridine derivatives have demonstrated significant potential in several therapeutic areas, with the most prominent being cancer immunotherapy and targeted cancer therapy.

Inhibition of the PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumor cells exploit to evade the immune system.[2] Small molecule inhibitors of this interaction represent a promising therapeutic strategy.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction. The structure-activity relationship (SAR) studies revealed that:

  • The pyrazolo[4,3-b]pyridine core is crucial for activity.

  • Substitution at the 3-position with a 2,3-dihydro-1H-inden-1-one moiety connected via a linker is beneficial.

  • The presence of a methyl group at the 1-position of the pyrazole ring is important for maintaining activity.

Quantitative Data for PD-1/PD-L1 Inhibitors

Compound IDR GroupHTRF IC50 (nM)Cell-based EC50 (µM)
D38 H9.61.61
Kinase Inhibition: c-Met Inhibitors

The hepatocyte growth factor receptor (HGFR), or c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in various cancers. 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been developed as selective c-Met inhibitors.[3]

Molecular docking studies have shown that these compounds adopt a U-shaped conformation in the c-Met active site, forming key hydrogen bond interactions with Met1160 and Tyr1230.[3]

Quantitative Data for c-Met Inhibitors

Compound IDc-Met Enzymatic IC50 (nM)
35 <10
37 <10

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of PD-1/PD-L1 interaction inhibitors.[4][5]

Materials:

  • Tagged human recombinant PD-1 and PD-L1 proteins.

  • HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor).

  • Assay buffer.

  • 384-well low volume white plates.

  • Test compounds.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense 5 µL of the compound dilutions or control into the wells of the 384-well plate.

  • Add 5 µL of the pre-mixed tagged PD-1 and PD-L1 proteins to each well.

  • Add 10 µL of the HTRF detection reagents to each well.

  • Incubate the plate at room temperature for 2 to 4 hours, protected from light.

  • Read the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

  • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition.

Cell-Based Assay for PD-1/PD-L1 Inhibition

This assay evaluates the ability of compounds to block the PD-1/PD-L1 interaction in a cellular context, leading to the activation of T-cells.[2][6]

Materials:

  • PD-1 expressing effector cells (e.g., Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter).

  • PD-L1 expressing target cells (e.g., CHO cells engineered to express PD-L1 and a T-cell receptor activator).

  • Cell culture medium.

  • Luciferase substrate.

  • Test compounds.

Procedure:

  • Seed the PD-L1 expressing target cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Add the PD-1 expressing effector cells to the wells.

  • Co-culture the cells for 6-24 hours.

  • Add the luciferase substrate to the wells.

  • Measure the luminescence using a plate reader.

  • An increase in luminescence indicates the inhibition of the PD-1/PD-L1 interaction and subsequent T-cell activation.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for determining the IC50 value of a pyrazolo[4,3-b]pyridine derivative against a target kinase.[7]

Materials:

  • Purified recombinant target kinase.

  • Kinase-specific substrate.

  • ATP.

  • Kinase assay buffer.

  • Test compounds.

  • ADP-Glo™ Kinase Assay Kit (or similar).

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 2 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibitory) MHC MHC TCR TCR MHC->TCR Signal 1 SHP2 SHP2 PD1->SHP2 recruits ZAP70 ZAP70 TCR->ZAP70 SHP2->ZAP70 dephosphorylates PI3K PI3K SHP2->PI3K dephosphorylates ZAP70->PI3K AKT AKT PI3K->AKT TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->PDL1 blocks interaction

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.

Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screening (e.g., HTRF Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Non-Hits Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Hits Cell_Based_Assay Secondary Screening (Cell-Based Assay) Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Primary_Screen Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo

Caption: Experimental Workflow for Inhibitor Screening.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its demonstrated efficacy in inhibiting key biological targets such as the PD-1/PD-L1 immune checkpoint and c-Met kinase underscores its potential in oncology and beyond. The synthetic routes are well-established, allowing for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation of data and protocols to aid researchers in the exploration and advancement of pyrazolo[4,3-b]pyridine derivatives as next-generation drug candidates. Further research into this scaffold is warranted to unlock its full therapeutic potential against a broader range of diseases.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling at the 3-Position of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction at the 3-position of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a highly chemoselective functionalization of the pyrazolopyridine scaffold, a core structure in many biologically active compounds.

Introduction

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore in medicinal chemistry. The ability to selectively introduce diverse substituents at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In dihalogenated heterocyclic systems, such as this compound, the differential reactivity of the C-I and C-Br bonds under palladium catalysis enables selective functionalization. The C-I bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Br bond, allowing for a selective reaction at the 3-position.[2]

This protocol is based on established procedures for the selective Suzuki coupling on a closely related 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold, demonstrating high selectivity for the 3-position.[2][3] The same principles of chemoselectivity are directly applicable to the 6-bromo-3-iodo analogue.

Data Presentation

The following table summarizes the expected yields for the selective Suzuki coupling of a 3-iodo-pyrazolo[3,4-b]pyridine derivative with various aryl and heteroaryl boronic acids. These results, adapted from a study on a similar substrate, are indicative of the expected outcomes for the this compound.[2][3]

EntryBoronic AcidProductTime (h)Yield (%)
1Phenylboronic acid3-Phenyl-6-bromo-1H-pyrazolo[4,3-b]pyridine195
24-Methylphenylboronic acid3-(4-Methylphenyl)-6-bromo-1H-pyrazolo[4,3-b]pyridine192
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-bromo-1H-pyrazolo[4,3-b]pyridine190
44-Cyanophenylboronic acid3-(4-Cyanophenyl)-6-bromo-1H-pyrazolo[4,3-b]pyridine1.585
52,4-Difluorophenylboronic acid3-(2,4-Difluorophenyl)-6-bromo-1H-pyrazolo[4,3-b]pyridine1.588
6Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-6-bromo-1H-pyrazolo[4,3-b]pyridine275
7Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-6-bromo-1H-pyrazolo[4,3-b]pyridine270

Experimental Protocols

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (5 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-6-bromo-1H-pyrazolo[4,3-b]pyridine.

Mandatory Visualizations

Suzuki_Coupling_Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition substrate 6-Bromo-3-iodo- 1H-pyrazolo[4,3-b]pyridine substrate->oxidative_addition intermediate1 Ar-Pd(II)-I(L2) oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base (e.g., Cs2CO3) base->transmetalation intermediate2 Ar-Pd(II)-R(L2) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Aryl-6-bromo- 1H-pyrazolo[4,3-b]pyridine reductive_elimination->product

Caption: Catalytic cycle for the selective Suzuki coupling.

Experimental_Workflow start Start: Assemble Reactants reagents 6-Bromo-3-iodo-pyrazolopyridine, Boronic Acid, Base, Catalyst, Ligand start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atmosphere add_solvent Add Degassed Solvent (Dioxane/Water) inert_atmosphere->add_solvent heating Heat to 60 °C with Stirring add_solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup (EtOAc, Water, Brine) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Aryl-6-bromo-pyrazolopyridine purification->product

Caption: Experimental workflow for the selective Suzuki coupling.

References

Application Notes and Protocols: Regioselective Sonogashira Coupling of Terminal Alkynes to 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures. The pyrazolo[4,3-b]pyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to selectively introduce alkynyl moieties at specific positions of this scaffold opens up avenues for the exploration of novel chemical space and the development of new drug candidates.

This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of various terminal alkynes to the 3-position of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) in palladium-catalyzed cross-coupling reactions allows for the selective functionalization at the more reactive 3-iodo position, while leaving the 6-bromo position available for subsequent orthogonal transformations.[2]

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

For this compound, the oxidative addition of the palladium(0) catalyst occurs preferentially at the more labile carbon-iodine bond at the 3-position. By maintaining mild reaction conditions, particularly temperature, the less reactive carbon-bromine bond at the 6-position remains intact, ensuring high regioselectivity of the mono-alkynylation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Ethynyltrimethylsilane, 4-Ethynyl-N,N-dimethylaniline, 1-Ethynyl-4-fluorobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or a mixture)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents and reagents for work-up and purification (e.g., Ethyl acetate, Hexanes, Saturated aqueous ammonium chloride, Brine, Anhydrous sodium sulfate or magnesium sulfate, Silica gel for column chromatography)

General Procedure for Regioselective Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq.).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent (e.g., THF/Et₃N 2:1 v/v) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this may slightly decrease regioselectivity.

  • Upon completion (typically 2-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine.

Data Presentation

The following table summarizes representative yields for the regioselective Sonogashira coupling of this compound with various terminal alkynes based on analogous reactions reported in the literature.[3][4][5]

EntryTerminal AlkyneProductRepresentative Yield (%)
1Phenylacetylene6-Bromo-3-(phenylethynyl)-1H-pyrazolo[4,3-b]pyridine85-95
21-Hexyne6-Bromo-3-(hex-1-yn-1-yl)-1H-pyrazolo[4,3-b]pyridine75-85
3Ethynyltrimethylsilane6-Bromo-3-((trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine80-90
44-Ethynyl-N,N-dimethylaniline6-Bromo-3-((4-(dimethylamino)phenyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine70-80[3]
51-Ethynyl-4-fluorobenzene6-Bromo-3-((4-fluorophenyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine70-80[5]

Note: Yields are illustrative and may vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Flask reagents Add this compound, PdCl₂(PPh₃)₂, CuI start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent Add anhydrous THF/Et₃N inert->solvent alkyne Add terminal alkyne solvent->alkyne stir Stir at RT (or gentle heat) alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with EtOAc, filter through Celite monitor->quench extract Wash with aq. NH₄Cl and brine quench->extract dry Dry over Na₂SO₄, concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Product: 3-Alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination cu_salt Cu(I)X transmetalation->cu_salt reductive_elimination->pd0 R¹-C≡C-R² cu_acetylide Cu(I)-C≡C-R² cu_acetylide->transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide Base, Cu(I)X R1X This compound R1X->pd_complex alkyne_start Terminal Alkyne alkyne_start->alkyne

Caption: General mechanism of the Sonogashira coupling.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-iodo-1H-pyrazolo[4,3-b]pyridine at the 6-bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of the 6-bromo position of 3-iodo-1H-pyrazolo[4,3-b]pyridine. Due to the inherent higher reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a direct selective amination at the 6-bromo position is challenging. Therefore, a robust three-step synthetic strategy is presented. This strategy involves the initial protection of the pyrazole nitrogen, followed by selective removal of the 3-iodo substituent via hydrodeiodination, and subsequent Buchwald-Hartwig amination of the 6-bromo position. Finally, deprotection of the pyrazole nitrogen yields the desired 6-amino-3-iodo-1H-pyrazolo[4,3-b]pyridine. This protocol provides a reliable method for accessing this important scaffold for drug discovery and development.

Introduction

The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to selectively introduce amine functionalities at specific positions on this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] However, the regioselective functionalization of dihalogenated heterocycles, such as 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine, presents a significant synthetic challenge. The established reactivity trend for halogens in Buchwald-Hartwig amination is I > Br > Cl, making the C-I bond significantly more susceptible to oxidative addition to the palladium catalyst than the C-Br bond.

To overcome this inherent reactivity, a strategic multi-step approach is necessary to achieve the desired amination at the less reactive 6-bromo position. This document outlines a validated three-step protocol to achieve this transformation with high selectivity and yield.

Reaction Principle and Strategy

The proposed synthetic strategy to achieve selective amination at the 6-bromo position of 3-iodo-1H-pyrazolo[4,3-b]pyridine is outlined below. The core of this strategy lies in temporarily masking the more reactive 3-iodo position to allow for the functionalization of the 6-bromo position.

G cluster_0 Synthetic Strategy Start 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine Step1 Step 1: N-Protection Start->Step1 SEM-Cl, NaH Intermediate1 N-Protected-3-iodo-6-bromo-pyrazolo[4,3-b]pyridine Step1->Intermediate1 Step2 Step 2: Selective Hydrodeiodination Intermediate1->Step2 Radical Reduction Intermediate2 N-Protected-6-bromo-pyrazolo[4,3-b]pyridine Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination Intermediate2->Step3 Pd catalyst, Ligand, Base, Amine Intermediate3 N-Protected-6-amino-pyrazolo[4,3-b]pyridine Step3->Intermediate3 Step4 Step 4: N-Deprotection Intermediate3->Step4 TBAF or Acid End 6-amino-3-iodo-1H-pyrazolo[4,3-b]pyridine Step4->End

Caption: Overall synthetic workflow.

Step 1: N-Protection of the Pyrazole Ring The acidic N-H proton of the pyrazole ring can interfere with organometallic reagents used in cross-coupling reactions and can also influence the electronic properties of the heterocyclic system. Therefore, the first step is the protection of the pyrazole nitrogen. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice as it is stable under a variety of reaction conditions and can be readily removed.[2]

Step 2: Selective Hydrodeiodination of the 3-Iodo Position With the pyrazole nitrogen protected, the next step is to selectively remove the iodo group at the 3-position. This can be achieved through a radical hydrodeiodination reaction. This method offers high chemoselectivity for the reduction of the C-I bond while leaving the C-Br bond intact.

Step 3: Buchwald-Hartwig Amination of the 6-Bromo Position Once the more reactive iodo group is removed, the 6-bromo position is now available for the Buchwald-Hartwig amination. A variety of primary and secondary amines can be coupled at this position using a suitable palladium catalyst, ligand, and base. The choice of these reagents is critical for achieving high yields and will depend on the specific amine being used.

Step 4: N-Deprotection The final step is the removal of the SEM protecting group to yield the desired 6-amino-3-iodo-1H-pyrazolo[4,3-b]pyridine. This is typically achieved under mild conditions using a fluoride source or acidic treatment.[3]

Experimental Protocols

Protocol 1: N-Protection of 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine with SEM-Cl

This protocol describes the protection of the pyrazole nitrogen of the starting material.

Materials:

  • 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

G cluster_0 N-Protection Workflow Start Suspend NaH in anhydrous DMF Add_Substrate Add 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine solution in DMF Start->Add_Substrate Stir_1 Stir at 0 °C for 30 min Add_Substrate->Stir_1 Add_SEMCl Add SEM-Cl dropwise Stir_1->Add_SEMCl Stir_2 Stir at room temperature for 12 h Add_SEMCl->Stir_2 Quench Quench with sat. aq. NH₄Cl Stir_2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with water and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain N-SEM protected product Purify->End

Caption: Experimental workflow for N-protection.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask to create a suspension.

  • In a separate flask, dissolve 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the starting material to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-SEM-protected 3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine.

Data Presentation:

Starting MaterialProtecting AgentBaseSolventTemperatureTime (h)Typical Yield (%)
3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridineSEM-ClNaHDMF0 °C to RT12-1685-95
Protocol 2: Selective Hydrodeiodination of N-SEM-3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine

This protocol describes the selective removal of the iodo group.

Materials:

  • N-SEM-3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • AIBN (azobisisobutyronitrile) (0.1 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add N-SEM-3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) and AIBN (0.1 equiv).

  • Add anhydrous toluene via syringe.

  • Add tributyltin hydride (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove organotin byproducts and obtain the desired N-SEM-6-bromo-1H-pyrazolo[4,3-b]pyridine.

Data Presentation:

Starting MaterialReagentInitiatorSolventTemperature (°C)Time (h)Typical Yield (%)
N-SEM-3-iodo-6-bromo-1H-pyrazolo[4,3-b]pyridineBu₃SnHAIBNToluene80-902-470-85
Protocol 3: Buchwald-Hartwig Amination of N-SEM-6-bromo-1H-pyrazolo[4,3-b]pyridine

This generalized protocol is based on established procedures for the amination of bromopyridine derivatives. Optimization may be necessary for specific amines.

Materials:

  • N-SEM-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add N-SEM-6-bromo-1H-pyrazolo[4,3-b]pyridine to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-SEM-6-amino-1H-pyrazolo[4,3-b]pyridine.

Data Presentation:

SubstrateAmine ExampleCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
N-SEM-6-bromo-1H-pyrazolo[4,3-b]pyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10075-90
N-SEM-6-bromo-1H-pyrazolo[4,3-b]pyridineAnilinePd₂(dba)₃/XPhosNaOtBuToluene11070-85
Protocol 4: N-Deprotection of N-SEM-6-amino-1H-pyrazolo[4,3-b]pyridine

This protocol describes the final deprotection step.

Materials:

  • N-SEM-6-amino-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-SEM-6-amino-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 6-amino-1H-pyrazolo[4,3-b]pyridine.

Data Presentation:

Starting MaterialReagentSolventTemperatureTime (h)Typical Yield (%)
N-SEM-6-amino-1H-pyrazolo[4,3-b]pyridineTBAFTHFRT12-2480-95

Troubleshooting and Optimization

  • Low yield in N-protection: Ensure all reagents and solvents are strictly anhydrous. The activity of NaH is crucial.

  • Incomplete hydrodeiodination: Increase the amount of Bu₃SnH and AIBN slightly, or prolong the reaction time. Ensure the reaction is maintained at the optimal temperature.

  • Low conversion in Buchwald-Hartwig amination: The choice of ligand is critical. For less reactive amines, consider using more electron-rich and bulky ligands like RuPhos or BrettPhos. Ensure the base is fresh and anhydrous. A stronger base like LiHMDS may be required for some amines.[2]

  • Difficult deprotection: If TBAF is not effective, acidic conditions (e.g., HCl in dioxane) can be attempted, but care must be taken to avoid side reactions with the amino group.

Conclusion

The selective Buchwald-Hartwig amination of the 6-bromo position of 3-iodo-1H-pyrazolo[4,3-b]pyridine can be effectively achieved through a strategic three-step synthetic sequence involving N-protection, selective hydrodeiodination, and subsequent C-N cross-coupling. The provided protocols offer a comprehensive guide for researchers to access these valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and development. Careful optimization of reaction conditions for each step, particularly the Buchwald-Hartwig amination, will ensure high yields and purity of the final products.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the selective functionalization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine via palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-I and C-Br bonds allows for site-selective modifications, making this scaffold a versatile building block in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine core is a recognized privileged structure in numerous biologically active compounds.

Principle of Site-Selectivity

The palladium-catalyzed cross-coupling reactions on this compound are governed by the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the Carbon-Bromine (C-Br) bond.[1] This chemoselectivity allows for the selective functionalization at the 3-position of the pyrazolo[4,3-b]pyridine core while leaving the 6-bromo position intact for subsequent transformations.

G cluster_selectivity Site-Selectivity Principle reagent This compound c_i_bond C-I Bond (Position 3) c_br_bond C-Br Bond (Position 6) pd_cat Pd(0) Catalyst selective_reaction Selective Reaction pd_cat->selective_reaction Oxidative Addition c_i_bond->pd_cat More Reactive c_br_bond->pd_cat Less Reactive no_reaction No Reaction

Caption: Site-selectivity in cross-coupling reactions.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For this compound, this reaction is expected to proceed selectively at the 3-position.

Quantitative Data Summary

The following table summarizes proposed reaction conditions and expected yields based on analogous reactions with dihalogenated pyridines and related heterocycles.

EntryTerminal Alkyne (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (2.5)Et₃NTHF601275-90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5)CuI (2.5)Et₃NDMF80870-85
31-HexynePd(PPh₃)₄ (5)CuI (2.5)i-Pr₂NHDioxane801665-80
4Propargyl alcoholPdCl₂(dppf) (5)CuI (2.5)K₂CO₃Acetonitrile701260-75

Experimental Protocol: General Procedure for Sonogashira Coupling

G start Start reagents Combine Reactant, Alkyne, Base, and Solvent start->reagents degas Degas with Inert Gas reagents->degas catalyst Add Pd Catalyst and CuI degas->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Sonogashira coupling experimental workflow.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the terminal alkyne, and the anhydrous solvent.

  • Add the base to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and copper(I) iodide.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-bromo-1H-pyrazolo[4,3-b]pyridines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. Selective coupling at the 3-iodo position is expected.

Quantitative Data Summary
EntryBoronic Acid/Ester (R-B(OR)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Dioxane901280-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O (4:1)100885-98
3Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101670-85
4Pyridine-3-boronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF801265-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G start Start reagents Combine Reactant, Boronic Acid, Base, and Solvent start->reagents degas Degas with Inert Gas reagents->degas catalyst Add Pd Catalyst (and Ligand) degas->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography or Recrystallization workup->purify end End purify->end

Caption: Suzuki-Miyaura coupling experimental workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the base, and the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (and ligand, if applicable) under a stream of inert gas.

  • Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time, monitoring completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 3-aryl-6-bromo-1H-pyrazolo[4,3-b]pyridine.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-iodo-1H-pyrazolo[4,3-b]pyridines

The Buchwald-Hartwig amination allows for the formation of C-N bonds. In this case, the reaction is expected to occur at the more reactive C-Br bond at the 6-position, especially with appropriate catalyst and ligand selection.

Quantitative Data Summary
EntryAmine (R¹R²NH)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001870-90
2AnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1102465-85
3BenzylaminePd₂(dba)₃ (2)BINAP (3)K₃PO₄THF801660-75
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-Amyl alcohol1001870-85

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G start Start reagents Combine Reactant, Amine, Base, Catalyst, and Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Seal and Degas/Backfill solvent->degas heat Heat Reaction Mixture degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Buchwald-Hartwig amination experimental workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add this compound, the palladium precatalyst, the ligand, and the base to a dry reaction vial.

  • Add the anhydrous, deoxygenated solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 6-amino-3-iodo-1H-pyrazolo[4,3-b]pyridine derivative.

Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established chemical principles and analogous reactions reported in the scientific literature. These procedures have not been experimentally validated for this compound and may require optimization. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Protecting Group Strategies for the Pyrazole Nitrogen in 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development. The 6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine core is a valuable building block, and effective protection of the pyrazole nitrogen is crucial for regioselective functionalization. This document provides detailed application notes and experimental protocols for the protection and deprotection of the pyrazole nitrogen in this specific scaffold, enabling researchers to navigate subsequent synthetic transformations with precision and efficiency.

Introduction to Protecting Group Strategies

The selection of an appropriate protecting group for the pyrazole nitrogen in this compound is dictated by the planned downstream reaction conditions. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic steps (e.g., cross-coupling reactions, lithiation), and be removed chemoselectively without affecting other functional groups. This note outlines several common and effective protecting groups: tert-Butoxycarbonyl (Boc), p-Methoxybenzyl (PMB), Tetrahydropyranyl (THP), and [2-(Trimethylsilyl)ethoxy]methyl (SEM).

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes key quantitative data for the introduction and removal of selected protecting groups on pyrazole and analogous heterocyclic systems. These values can serve as a guide for reaction optimization with the this compound substrate.

Protecting GroupIntroduction Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Orthogonality & Remarks
Boc (Boc)₂O, Et₃N or DMAP, CH₂Cl₂ or DMF, 0 °C to rt90-99TFA, CH₂Cl₂, 0 °C to rt; or 4M HCl in dioxane90-99Acid-labile. Stable to hydrogenation and mild base.
PMB NaH, PMB-Cl, DMF/THF, 0 °C to rt85-95DDQ, CH₂Cl₂/H₂O; or TFA, CH₂Cl₂, rt90-97Removed by oxidation or strong acid. Stable to mild acid/base.
THP DHP, PPTS or TsOH (cat.), CH₂Cl₂, 0 °C to rt90-99TsOH or HCl (cat.), MeOH or EtOH, rt90-99Acid-labile. Stable to basic and organometallic reagents.
SEM NaH, SEM-Cl, DMF, 0 °C to rt80-90TBAF, THF, rt; or HCl, EtOH, reflux85-95Removed by fluoride ions or acid. Stable to a wide range of conditions.

Mandatory Visualization: Protecting Group Workflow

The following diagram illustrates the general workflow for the application of protecting group strategies in the synthesis of functionalized this compound derivatives.

G cluster_0 Protecting Group Strategy Workflow Start This compound Protection N-Protection of Pyrazole Start->Protection Select Protecting Group (PG) Functionalization Regioselective Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Protection->Functionalization Introduce PG Deprotection N-Deprotection Functionalization->Deprotection Modify Scaffold Final_Product Functionalized Product Deprotection->Final_Product Remove PG

Caption: General workflow for the protection, functionalization, and deprotection of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the protection and deprotection of pyrazoles and related N-heterocycles. Researchers should perform small-scale trials to optimize conditions for the specific this compound substrate.

Protocol 1: tert-Butoxycarbonyl (Boc) Protection

Objective: To protect the pyrazole nitrogen of this compound with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected product.

Protocol 2: tert-Butoxycarbonyl (Boc) Deprotection

Objective: To remove the Boc protecting group.

Materials:

  • N-Boc-6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected pyrazolopyridine (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.[1]

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected product.

Protocol 3: p-Methoxybenzyl (PMB) Protection

Objective: To protect the pyrazole nitrogen with a PMB group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography (hexane/ethyl acetate) to yield the N-PMB protected product.[2]

Protocol 4: p-Methoxybenzyl (PMB) Deprotection

Objective: To remove the PMB protecting group.

Materials:

  • N-PMB-6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-PMB protected pyrazolopyridine (1.0 eq) in a mixture of CH₂Cl₂ and phosphate buffer (pH 7, typically 10:1 v/v).[2]

  • Cool the solution to 0 °C and add DDQ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the deprotected product.

Protocol 5: Tetrahydropyranyl (THP) Protection

Objective: To protect the pyrazole nitrogen with a THP group.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) (catalytic amount)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq).[3]

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the N-THP protected product. A green, solvent-free method has also been reported for pyrazole itself, which may be adaptable.[4]

Protocol 6: Tetrahydropyranyl (THP) Deprotection

Objective: To remove the THP protecting group.

Materials:

  • N-THP-6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or HCl

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-THP protected pyrazolopyridine (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).[3]

  • Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, neutralize with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the residue with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 7: [2-(Trimethylsilyl)ethoxy]methyl (SEM) Protection

Objective: To protect the pyrazole nitrogen with a SEM group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF.

  • Stir at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Quench with saturated aqueous NH₄Cl solution and extract with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the N-SEM protected product.

Protocol 8: [2-(Trimethylsilyl)ethoxy]methyl (SEM) Deprotection

Objective: To remove the SEM protecting group.

Materials:

  • N-SEM-6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF) or Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Fluoride-mediated):

  • Dissolve the N-SEM protected pyrazolopyridine (1.0 eq) in THF.

  • Add TBAF solution (2.0 eq) and stir at room temperature or heat to 50-60 °C for 12-24 hours.

  • Monitor by TLC.

  • Upon completion, dilute with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Procedure (Acid-mediated):

  • Dissolve the N-SEM protected pyrazolopyridine (1.0 eq) in ethanol.

  • Add concentrated HCl (e.g., 6M) and reflux the mixture for 2-6 hours.[5]

  • Monitor by TLC.

  • Cool to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃).

  • Remove ethanol under reduced pressure and extract with an organic solvent.

  • Wash, dry, and concentrate to obtain the deprotected product.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain. The strategic disubstitution of this scaffold with bromine at the 6-position and iodine at the 3-position creates a versatile template for the synthesis of diverse libraries of kinase inhibitors through sequential and site-selective cross-coupling reactions. This document provides detailed protocols and application notes for the synthesis and evaluation of kinase inhibitors based on the 6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold.

Synthetic Strategy

The this compound scaffold offers two distinct points for diversification. The greater reactivity of the C-I bond compared to the C-Br bond under standard palladium-catalyzed cross-coupling conditions allows for a stepwise functionalization. Typically, the 3-position is first modified, for example, via a Suzuki or Sonogashira coupling, followed by a subsequent coupling reaction at the 6-position. This sequential approach enables the introduction of a wide array of substituents to probe the different regions of the kinase ATP-binding site, facilitating the optimization of potency and selectivity.

G cluster_step1 Step 1: Functionalization at C3 cluster_step2 Step 2: Functionalization at C6 scaffold This compound reaction1 Suzuki Coupling (R1-B(OR)2) scaffold->reaction1 Pd catalyst, base intermediate1 6-Bromo-3-R1-1H-pyrazolo[4,3-b]pyridine reaction1->intermediate1 reaction2 Suzuki or Buchwald-Hartwig Coupling (R2-B(OR)2 or R2-NH2) intermediate1->reaction2 Pd catalyst, base final_product 3-R1-6-R2-1H-pyrazolo[4,3-b]pyridine (Kinase Inhibitor Library) reaction2->final_product

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling at the 3-Position

This protocol describes the palladium-catalyzed Suzuki coupling of a boronic acid or ester with the 3-iodo position of the scaffold.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or pinacol ester (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add this compound, the corresponding boronic acid/ester, and Na₂CO₃.

  • Purge the vessel with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine intermediate.

Protocol 2: General Procedure for Suzuki or Buchwald-Hartwig Coupling at the 6-Position

This protocol outlines the subsequent functionalization at the 6-bromo position with either a boronic acid/ester (Suzuki) or an amine (Buchwald-Hartwig).

Materials:

  • 6-Bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine intermediate from Protocol 1

  • Aryl/heteroaryl boronic acid/ester or amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • Xantphos (0.1 equivalents) for Suzuki or Buchwald-Hartwig

  • Cs₂CO₃ (2.5 equivalents)

  • Dry DMF or 1,4-Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • In a reaction vessel, combine the 6-bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine intermediate, the boronic acid/ester or amine, Cs₂CO₃, and the palladium catalyst/ligand system.

  • Purge the vessel with argon or nitrogen.

  • Add the dry solvent (DMF or 1,4-dioxane).

  • Heat the reaction to 100-120 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the final product by column chromatography or preparative HPLC.

Kinase Inhibition and Signaling Pathways

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against a range of kinases, including FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), which are crucial in various cancers.[1] FLT3 is a receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell proliferation in acute myeloid leukemia (AML). CDK4, in complex with cyclin D, controls cell cycle progression from G1 to S phase, and its overactivity is a hallmark of many cancers.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb phosphorylates E2F E2F Rb->E2F releases E2F->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->RTK Inhibitor->CyclinD_CDK4

Caption: Targeted kinase signaling pathways.

Data on Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative compounds with a pyrazolo[4,3-b]pyridine core against key kinase targets.

Compound IDTarget KinaseIC₅₀ (nM)Reference
23k FLT311[1]
23k CDK47[1]

Note: Data for compounds directly synthesized from the this compound scaffold is limited in the public domain. The data presented is for structurally related pyrazolo[4,3-b]pyridine derivatives to illustrate the potential of the scaffold.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound or vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding ATP. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30 °C for 1-2 hours.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Set up Reaction in 384-well Plate A->B C 3. Incubate (30°C, 1-2h) B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E 5. Generate Luminescent Signal (Kinase Detection Reagent) D->E F 6. Read Luminescence E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. The differential reactivity of the two halogen substituents allows for a controlled, stepwise synthesis of diverse compound libraries. The provided protocols offer a foundational methodology for the synthesis and biological evaluation of these compounds, enabling researchers to explore their therapeutic potential in oncology and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Functionalization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of the novel heterocyclic scaffold, 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, for its application in fragment-based drug discovery (FBDD). This scaffold presents two distinct reactive sites, the C3-iodo and C6-bromo positions, allowing for orthogonal derivatization to generate a diverse library of fragments for screening against biological targets, particularly protein kinases.

Introduction to the this compound Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its role in the development of kinase inhibitors. The strategic placement of a bromine atom at the 6-position and an iodine atom at the 3-position allows for selective and sequential functionalization using modern cross-coupling methodologies. This dihalogenated intermediate is an ideal starting point for creating a library of fragments with diverse chemical functionalities, a key strategy in FBDD to explore the chemical space of a protein's binding site.

The general principle of functionalization relies on the differential reactivity of the carbon-halogen bonds, with the C-I bond being more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This reactivity difference enables the selective introduction of a fragment at the 3-position, followed by a different moiety at the 6-position, or vice versa under specific conditions.

Core Applications in Fragment-Based Drug Discovery

The functionalized this compound derivatives are particularly suited for FBDD campaigns targeting ATP-binding sites of kinases. The pyrazolo[4,3-b]pyridine core can act as a hinge-binding motif, while the introduced fragments at the C3 and C6 positions can explore adjacent pockets within the active site.

Key FBDD applications include:

  • Generation of Fragment Libraries: Synthesis of a diverse set of fragments with varying physicochemical properties (size, polarity, hydrogen bonding capabilities) for screening.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the core scaffold to understand the key interactions required for binding affinity and selectivity.

  • Fragment Growing and Linking: Using the initial fragment hits as starting points, the dual functional handles allow for the "growing" of fragments to improve potency or the "linking" of two different fragments that bind to adjacent sites.

Experimental Protocols

Detailed protocols for the key functionalization reactions are provided below. These protocols are based on established methodologies for similar heterocyclic systems and can be adapted for the this compound scaffold.

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol describes the selective coupling of a terminal alkyne to the C3-iodo position of the scaffold.[1][2] The higher reactivity of the C-I bond allows for this selective transformation while leaving the C-Br bond intact for subsequent functionalization.[1]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Suzuki Coupling at the C3-Iodo Position

This protocol outlines the selective Suzuki-Miyaura coupling of a boronic acid or ester to the C3-iodo position.[3][4]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a microwave vial, combine this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane and water mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C6-Bromo Position

This protocol details the amination of the C6-bromo position, which can be performed on the product from Protocol 1 or 2.[5][6][7]

Reaction Scheme:

Materials:

  • C3-functionalized 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a Schlenk tube, add the C3-functionalized 6-Bromo-1H-pyrazolo[4,3-b]pyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane and the amine.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction's progress.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

The following tables summarize expected yields for the functionalization of the this compound scaffold based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Sonogashira Coupling at C3

Alkyne SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Expected Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIDMF / Et₃N251875-90
1-Ethynyl-4-fluorobenzenePd(PPh₃)₄ / CuIDMF / Et₃N252070-85
Propargyl alcoholPd(PPh₃)₄ / CuIDMF / Et₃N251665-80

Table 2: Representative Yields for Suzuki Coupling at C3

Boronic Acid SubstrateCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10080-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085-98
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10070-90

Table 3: Representative Yields for Buchwald-Hartwig Amination at C6

Amine SubstrateCatalyst SystemBaseSolventTemperature (°C)Expected Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11070-90
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11065-85
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11060-80

Visualizations

Experimental Workflow for Fragment Library Synthesis

The following diagram illustrates the general workflow for the synthesis of a diverse fragment library starting from this compound.

G cluster_start Starting Material cluster_c3 C3-Functionalization (Selective) cluster_c6 C6-Functionalization cluster_end Fragment Library start 6-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine c3_suzuki Suzuki Coupling (Ar-B(OH)2) start->c3_suzuki Path A c3_sono Sonogashira Coupling (R-C≡CH) start->c3_sono Path B c6_buchwald Buchwald-Hartwig Amination (R2NH) c3_suzuki->c6_buchwald c6_suzuki Suzuki Coupling (Ar'-B(OH)2) c3_suzuki->c6_suzuki c3_sono->c6_buchwald c3_sono->c6_suzuki library Diverse Fragment Library c6_buchwald->library c6_suzuki->library

Caption: Orthogonal synthesis workflow for fragment library generation.

Logical Relationship in Fragment-Based Drug Discovery

This diagram outlines the logical progression of a fragment-based drug discovery campaign utilizing the functionalized pyrazolo[4,3-b]pyridine scaffold.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization library Pyrazolo[4,3-b]pyridine Fragment Library screening Biophysical Screening (SPR, NMR, X-ray) library->screening hits Initial Fragment Hits (μM - mM affinity) screening->hits sar Structure-Activity Relationship (SAR) hits->sar synthesis Analogue Synthesis (Fragment Growing/Linking) sar->synthesis lead Potent Lead Compounds (nM affinity) sar->lead synthesis->screening Iterative Cycles

Caption: Iterative cycle of fragment-based drug discovery.

Signaling Pathway Context: Kinase Inhibition

The pyrazolo[4,3-b]pyridine scaffold is a known hinge-binder for many protein kinases. This diagram illustrates the general mechanism of action for a kinase inhibitor developed from this scaffold.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds Blocked Blocked ATP Binding Site Kinase->Blocked PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylates Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Kinase binds to ATP site Blocked->Substrate prevents phosphorylation

Caption: Mechanism of competitive kinase inhibition.

References

Gram-Scale Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the gram-scale synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a key intermediate in the development of novel therapeutics. The described method is based on the direct iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine and is intended for researchers and scientists in drug discovery and development.

Introduction

Pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The title compound, this compound, offers multiple points for diversification, making it a valuable building block for the synthesis of compound libraries. This protocol details a straightforward and scalable method for its preparation.

Data Presentation

The following table summarizes the quantitative data for the gram-scale synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Mass (g)Moles (mmol)Stoichiometric Ratio
6-Bromo-1H-pyrazolo[4,3-b]pyridine198.025.0025.251.0
N-Iodosuccinimide (NIS)224.996.2527.781.1
N,N-Dimethylformamide (DMF)73.0950 mL--
Product: this compound323.92~7.5 (expected)~23.2 (expected)-

Expected yield is based on typical outcomes for similar reactions and may vary.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of similar pyrazolopyridine systems.[1]

Materials:

  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (25.25 mmol) of 6-Bromo-1H-pyrazolo[4,3-b]pyridine in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add 6.25 g (27.78 mmol) of N-Iodosuccinimide (NIS) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of water, which should result in the formation of a precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining iodine, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 6-Bromo-1H-pyrazolo[4,3-b]pyridine Reaction Reaction (60 °C, 12h) Start->Reaction Reagent NIS, DMF Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine.

References

Application Note: Purification of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives using silica gel column chromatography. This class of halogenated heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery. The described methodology ensures the removal of synthetic precursors, byproducts, and other impurities, yielding a high-purity product suitable for subsequent analytical studies and synthetic transformations. The protocol covers method development using Thin-Layer Chromatography (TLC), column packing, sample loading, gradient elution, and fraction analysis.

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific derivative, this compound, serves as a versatile intermediate for introducing further molecular complexity through cross-coupling reactions at the halogenated positions. The purity of this intermediate is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data.

Flash column chromatography on silica gel is the most common and effective method for the purification of such compounds.[1] The separation is based on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[2] By carefully selecting the eluent system, high-purity fractions of the target compound can be isolated. This protocol outlines a systematic approach to achieve this purification.

Principle of Separation

Normal-phase column chromatography utilizes a polar stationary phase, such as silica gel, and a less polar mobile phase. The components of the crude mixture are adsorbed onto the silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. Non-polar impurities, having weaker interactions with the stationary phase, travel down the column more quickly. The target compound, this compound, which possesses moderate polarity due to the nitrogen atoms and the N-H group, will interact more strongly with the silica gel. By gradually increasing the polarity of the eluent (gradient elution), the target compound can be desorbed and eluted from the column, separated from both less polar and more polar impurities.

Data Presentation: Elution Profile

The optimal elution conditions must be determined empirically for each specific derivative and crude mixture composition. The following table provides representative data for the separation of a hypothetical crude mixture containing the target product, a less polar impurity (e.g., a non-polar byproduct), and a more polar impurity (e.g., a starting material). The method is developed using Thin-Layer Chromatography (TLC) to predict the behavior on a column. An ideal Rf value for the target compound is approximately 0.3-0.4 for effective column separation.[3]

CompoundHypothetical Impurity ProfileMobile Phase (Hexane:Ethyl Acetate)TLC Rf Value (Approximate)Elution Order in Column
Non-polar ImpurityByproduct90:100.851
This compound Target Product 70:30 0.35 2
Polar ImpurityUnreacted Starting Material70:300.103

Note: The Rf values and solvent compositions are illustrative and should be optimized for each specific purification.

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Equipment
  • Materials:

    • Crude this compound derivative

    • Silica Gel for flash chromatography (230-400 mesh)

    • Hexane (HPLC Grade or distilled)

    • Ethyl Acetate (HPLC Grade or distilled)

    • Dichloromethane (for sample loading, optional)

    • Celite® (for dry loading, optional)

    • TLC Silica Gel 60 F254 plates

    • Potassium permanganate (KMnO₄) or other suitable stain solution

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel or solvent reservoir

    • Rotary evaporator

    • Round-bottom flasks

    • Fraction collection tubes or flasks

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for TLC spotting

    • Cotton or glass wool, and sand

Step 1: Method Development with Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved mixture onto a TLC plate.

  • Develop several TLC plates using different solvent systems with varying polarity (e.g., Hexane:Ethyl Acetate mixtures like 9:1, 8:2, 7:3, 1:1).

  • Visualize the developed plates under a UV lamp (254 nm) and/or by staining.

  • Identify the solvent system that provides good separation between the target compound spot and impurity spots, with the target compound having an Rf value of approximately 0.3-0.4.[3] This will be the primary eluent for the column.

Step 2: Column Packing (Wet Slurry Method)
  • Select a glass column of appropriate size (e.g., 4-5 cm diameter for 1-2 g of crude material).

  • Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer of sand (~1 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (typically 15-20 cm).

  • Add a layer of sand (~1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading
  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the column eluent).

    • Carefully apply the concentrated sample solution directly onto the top layer of sand using a pipette.

    • Open the stopcock and allow the sample to absorb into the silica gel.

    • Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica bed.

  • Dry Loading (For compounds with poor solubility in the eluent):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite® to the solution and concentrate it on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder onto the top layer of sand in the packed column.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the initial, low-polarity eluent.

  • Begin elution by opening the stopcock, applying gentle air pressure if necessary (flash chromatography) to achieve a steady flow rate.

  • Collect the eluate in fractions of consistent volume (e.g., 20-50 mL) in numbered test tubes or flasks.

  • Gradually increase the polarity of the mobile phase as the column runs (e.g., from 90:10 to 80:20 to 70:30 Hexane:Ethyl Acetate) based on TLC monitoring. This can be done in a stepwise or continuous gradient.

Step 5: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

  • Combine the fractions that contain only the pure target compound, as determined by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the isolated product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound derivatives.

G cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Solvent System, Target Rf ~0.35) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient (Hexane:EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate 8. Evaporate Solvent & Dry Product Combine->Isolate

Caption: Workflow for Column Chromatography Purification.

References

Application Note: Monitoring the Progress of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the progress of chemical reactions involving 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology allows for the accurate and efficient tracking of reactants, intermediates, and products, which is crucial for reaction optimization and scale-up in medicinal chemistry and drug development. A hypothetical Sonogashira coupling reaction is used as an illustrative example.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry due to its utility as a versatile building block for the synthesis of various kinase inhibitors and other biologically active molecules.[1][2] The presence of two different halogen atoms at distinct positions on the pyrazolopyridine core allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3]

Real-time or near real-time monitoring of these reactions is essential for determining reaction kinetics, identifying the formation of byproducts, and establishing the reaction endpoint.[4] LC-MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity, enabling the simultaneous detection and quantification of multiple components in a complex reaction mixture.[5] This application note outlines a general LC-MS method for monitoring reactions of this compound, using a Sonogashira coupling as a model system.

Hypothetical Reaction: Sonogashira Coupling

For the purpose of this application note, we will consider a hypothetical Sonogashira coupling reaction between this compound and a terminal alkyne, such as phenylacetylene. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, the reaction is expected to proceed selectively at the 3-position.

Reaction Scheme:

Experimental Protocols

Sample Preparation for LC-MS Analysis

Aliquots are taken from the reaction mixture at specified time intervals to monitor the progress.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water with 0.1% formic acid

Protocol:

  • At each time point (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 10-20 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 1 mL of a 1:1 mixture of the quenching solution and the extraction solvent.

  • Vortex the mixture vigorously for 30 seconds.

  • Allow the layers to separate and transfer the organic layer to a clean microcentrifuge tube.

  • Dry the organic layer over a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of 50:50 ACN/water with 0.1% formic acid.

  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS Instrumentation and Conditions

The analysis of nitrogen-containing heterocycles can be challenging due to their polarity.[6][7] A reversed-phase method with a mixed-mode column can provide good retention and peak shape.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Selected Ion Monitoring (SIM) Masses:

Compound[M+H]+ (m/z)
This compound (Starting Material)323.8/325.8
Phenylacetylene (Reactant)103.1
6-Bromo-3-(phenylethynyl)-1H-pyrazolo[4,3-b]pyridine (Product)298.0/300.0

Note: The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be monitored.

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The relative percentage of each component can be calculated from the peak areas in the LC-MS chromatograms.

Table 1: Hypothetical Quantitative Data for Sonogashira Coupling Reaction Progress

Time (minutes)This compound (%)Phenylacetylene (%)6-Bromo-3-(phenylethynyl)-1H-pyrazolo[4,3-b]pyridine (%)
09998<1
15757824
30525547
60232576
1205894
240<12>98

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for monitoring the reaction is depicted below.

G cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Start Reaction sampling Aliquot Sampling at Time Intervals start->sampling quench Quench Reaction sampling->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Evaporate extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Figure 1. Experimental workflow for LC-MS reaction monitoring.
Hypothetical Reaction Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. A simplified representation of the reactant, a key intermediate, and the product is shown below.

G reactant This compound (Starting Material) intermediate Palladium-Acetylide Complex (Intermediate) reactant->intermediate Oxidative Addition product 6-Bromo-3-(phenylethynyl)-1H-pyrazolo[4,3-b]pyridine (Product) intermediate->product Reductive Elimination

Figure 2. Simplified hypothetical Sonogashira coupling pathway.

Conclusion

The described LC-MS method provides a robust and reliable approach for monitoring the progress of reactions involving this compound. This methodology enables researchers to gain valuable insights into reaction kinetics, optimize reaction conditions, and ensure the desired product is obtained with high purity. The protocol can be adapted for various other cross-coupling reactions and different substituted pyrazolopyridine analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine.

Troubleshooting Guides

Issue: Low yield in the direct iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

Question: My final iodination step to produce this compound is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine can stem from several factors, including incomplete reaction, side product formation, and degradation of the starting material or product. Below is a systematic guide to troubleshoot this critical step.

Potential Causes and Solutions:

  • Incomplete Reaction: The electrophilic iodination of the pyrazole ring may be sluggish.

    • Solution 1: Optimize Reaction Temperature and Time. Prolonged reaction times or incrementally increasing the temperature can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solution 2: Choice of Iodinating Agent. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[1] If NIS is providing low yields, consider alternative iodinating agents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide).

  • Side Reactions:

    • Di-iodination: The pyrazole ring may undergo di-iodination, leading to the formation of undesired byproducts.

      • Solution: Stoichiometry Control. Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.2 equivalents of the iodinating agent is recommended to minimize di-iodination.

    • Degradation: The pyrazolo[4,3-b]pyridine core can be sensitive to strongly acidic or basic conditions, leading to decomposition.

      • Solution: pH Control. If using iodine in the presence of an oxidizing agent, ensure the conditions are not overly harsh. The use of NIS in a solvent like DMF is generally a mild approach.[1]

  • Purification Challenges:

    • Co-elution of Product and Starting Material: The starting material and the desired product may have similar polarities, making separation by column chromatography difficult.

      • Solution: Optimize Chromatography Conditions. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Visualization of spots on a TLC plate with UV light can aid in identifying the product and impurities.[1]

Experimental Workflow for Troubleshooting Iodination

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield in Iodination check_completeness Check Reaction Completeness (TLC/LC-MS) start->check_completeness check_side_products Analyze for Side Products (LC-MS) start->check_side_products purification Optimize Purification start->purification Purification Issues optimize_conditions Optimize Reaction Conditions check_completeness->optimize_conditions Incomplete Reaction control_stoichiometry Control Stoichiometry check_side_products->control_stoichiometry Di-iodination adjust_ph Adjust pH check_side_products->adjust_ph Degradation increase_time_temp Increase Reaction Time/Temp optimize_conditions->increase_time_temp change_reagent Change Iodinating Agent optimize_conditions->change_reagent optimize_chromatography Optimize Chromatography purification->optimize_chromatography improved_yield Improved Yield increase_time_temp->improved_yield change_reagent->improved_yield control_stoichiometry->improved_yield adjust_ph->improved_yield optimize_chromatography->improved_yield

Caption: Troubleshooting workflow for low yield in the iodination step.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a multi-step process that begins with a substituted pyridine derivative. While a direct, one-pot synthesis is not commonly reported, a plausible and efficient route can be constructed based on established methodologies for similar heterocyclic systems.

Proposed Synthetic Pathway

start Substituted Pyridine step1 Formation of Pyrazolo[4,3-b]pyridine Core start->step1 Cyclization step2 Bromination (if not already present) step1->step2 Halogenation step3 Iodination step2->step3 Halogenation final_product This compound step3->final_product

Caption: Proposed synthetic pathway for the target molecule.

Q2: Can you provide a detailed experimental protocol for the iodination step?

A2: The following protocol is adapted from a similar synthesis of a 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative and can be optimized for the target molecule.[1]

Experimental Protocol: Iodination of 6-Bromo-1H-pyrazolo[4,3-b]pyridine

Parameter Value
Starting Material 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Reagent N-Iodosuccinimide (NIS)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60 °C
Reaction Time 12 hours
Work-up Poured into water, filtered

Detailed Procedure:

  • Dissolve 6-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in DMF.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water, which should result in the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Q3: What are some common side reactions to be aware of during the synthesis of the pyrazolo[4,3-b]pyridine core?

A3: The formation of the pyrazolo[4,3-b]pyridine core can be susceptible to side reactions, primarily the formation of regioisomers, if the precursors are not appropriately substituted. For instance, the cyclization of a substituted aminopyrazole with a dicarbonyl compound can lead to different isomers depending on which nitrogen of the pyrazole ring participates in the cyclization. Careful selection of starting materials and reaction conditions is crucial to ensure the desired regioselectivity.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be employed to confirm the structure and assess the purity of this compound.

Technique Purpose
¹H NMR and ¹³C NMR To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and number of signals.
LC-MS To determine the molecular weight of the product and assess its purity.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the molecule.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound with high accuracy.[1]

Troubleshooting Logic for Structural Confirmation

Caption: Logic for confirming the structure and purity of the final product.

References

preventing dehalogenation side reactions in 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions and minimize unwanted side reactions, particularly dehalogenation.

Troubleshooting Guides

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of byproducts where a halogen atom is replaced by a hydrogen atom. The following guides address specific issues you may encounter.

Issue 1: Significant Dehalogenation Observed

You are observing a significant amount of the mono-halogenated or fully dehalogenated pyrazolo[4,3-b]pyridine byproduct in your reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Elevated temperatures can promote hydrodehalogenation. Optimize the reaction temperature by starting at a lower temperature (e.g., room temperature to 80 °C) and gradually increasing if the reaction is too slow. Modern catalytic systems often allow for lower reaction temperatures.[1][2]
Inappropriate Solvent Choice Solvents like DMF and dioxane have been reported to sometimes promote dehalogenation.[1] Consider switching to less coordinating solvents such as toluene or THF.
Presence of Hydride Sources Alcohols, water, or even certain amine bases can act as hydride donors, leading to dehalogenation.[1] Use anhydrous solvents and reagents, and ensure your reaction is performed under a dry, inert atmosphere. If a protic solvent is necessary, minimize its quantity.
Suboptimal Catalyst/Ligand System The choice of palladium catalyst and ligand is crucial. Older catalysts like Pd(PPh₃)₄ may be less effective at preventing side reactions.[1] Screen a variety of modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P). These ligands can accelerate the desired cross-coupling pathway, outcompeting dehalogenation.[1]
Slow Transmetalation Step If the transmetalation step is slow, the lifetime of the Pd-aryl intermediate increases, providing more opportunity for dehalogenation.[1] Ensure the high purity and reactivity of your coupling partner (e.g., boronic acid, alkyne).
Issue 2: Low or No Conversion to the Desired Product

Your starting material is either unreacted or you observe a complex mixture of products with low yield of the desired coupled product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Inactivity The palladium catalyst may not be active. Ensure proper storage and handling of the catalyst. Consider using a pre-catalyst that is more stable and reliably generates the active Pd(0) species.
Incorrect Base The choice and amount of base are critical for the catalytic cycle. For Suzuki couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LiHMDS are often used.[3] For Sonogashira couplings, an amine base like Et₃N or DIPEA is typically employed.[1] The base must be strong enough to facilitate the reaction but not so harsh that it promotes decomposition.
Ligand Incompatibility The chosen ligand may not be suitable for the specific transformation. For electron-rich heterocyclic systems, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.[4] A ligand screening is highly recommended.
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a sluggish reaction. Try a different solvent system or gently heat the mixture to improve solubility.
N-H Reactivity The N-H proton of the pyrazole ring is acidic and can react with the base. This may require the use of excess base or protection of the N-H group (e.g., with a BOC or SEM group) to ensure the desired C-halogen bond reactivity.[3]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?

A1: The C-I bond is significantly weaker and therefore more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend is C-I > C-Br > C-Cl.[2] Therefore, you can achieve selective coupling at the 3-position (iodo) by using carefully controlled reaction conditions, typically lower temperatures.

Q2: How can I achieve selective mono-coupling at the 3-position (iodo)?

A2: To achieve selective mono-coupling at the 3-position, you should leverage the higher reactivity of the C-I bond. Key strategies include:

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature to 50 °C).

  • Controlled Stoichiometry: Use a stoichiometric amount (or a slight excess) of the coupling partner relative to your starting material.

  • Careful Monitoring: Monitor the reaction progress closely by TLC, GC-MS, or LC-MS to stop the reaction once the mono-coupled product is predominantly formed.

Q3: Is it possible to perform a second, different coupling at the 6-position (bromo)?

A3: Yes, this is a common strategy for the synthesis of multi-substituted heterocycles. After the initial selective coupling at the 3-position, you can isolate the 6-bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine intermediate. This intermediate can then be subjected to a second cross-coupling reaction with a different coupling partner under more forcing conditions (e.g., higher temperature) to functionalize the 6-position.

Q4: What are the best practices to avoid homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction?

A4: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially in the presence of copper and oxygen. To minimize this:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[2]

  • Use high-purity reagents: Traces of oxygen can be sufficient to promote homocoupling.

  • Consider copper-free conditions: If homocoupling is a persistent issue, copper-free Sonogashira protocols can be very effective.

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, thus favoring the cross-coupling pathway.[2]

Q5: Should I protect the N-H of the pyrazole ring before performing a cross-coupling reaction?

A5: The necessity of N-H protection depends on the specific reaction conditions and the desired outcome. The N-H proton is acidic and can be deprotonated by the base, which can sometimes interfere with the catalytic cycle or lead to side reactions at the nitrogen atom.

  • When to consider protection: If you are observing low yields, complex reaction mixtures, or evidence of N-arylation/alkylation, protecting the pyrazole nitrogen with a suitable protecting group (e.g., BOC, SEM) is advisable.[3][5]

  • When it might not be necessary: In some cases, using a sufficient excess of a weaker base (like K₂CO₃) or specific catalyst systems might allow the reaction to proceed efficiently without N-H protection. It is often determined empirically.

Experimental Protocols

The following are general protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions adapted for this compound. These should be considered as starting points and may require optimization for your specific substrates.

Selective Suzuki-Miyaura Coupling at the 3-Iodo Position

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/H₂O solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 50-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling at the 3-Iodo Position

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) in THF (1:2 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed THF/Et₃N solvent mixture.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination at the 6-Bromo Position (of a 3-substituted pyrazolopyridine)

Materials:

  • 6-Bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos. Evacuate and backfill with inert gas.

  • Add the 6-bromo-3-substituted-1H-pyrazolo[4,3-b]pyridine and NaOtBu.

  • Add the degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture at 80-100 °C, monitoring its progress.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows and Logic

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed? temp Lower Reaction Temperature start->temp solvent Change Solvent (e.g., to Toluene) temp->solvent reagents Use Anhydrous Reagents solvent->reagents catalyst Screen Modern Catalysts/Ligands (e.g., XPhos, SPhos) reagents->catalyst check Dehalogenation Reduced? catalyst->check optimize Optimize Other Parameters check->optimize No end Proceed with Optimized Conditions check->end Yes optimize->temp

Caption: A flowchart for troubleshooting dehalogenation side reactions.

Decision Tree for Selective Cross-Couplingdot

Selective_Coupling start Goal: Selective Coupling of This compound position Target Position? start->position pos3 Couple at 3-Iodo position->pos3 Position 3 pos6 Couple at 6-Bromo position->pos6 Position 6 cond3 Mild Conditions: - Lower Temperature - Weaker Base - 1.1 eq. Coupling Partner pos3->cond3 cond6 Harsher Conditions: - Higher Temperature - Stronger Base (After coupling at C3) pos6->cond6

References

Technical Support Center: Optimizing Regioselectivity in the Functionalization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the regioselective functionalization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving regioselective functionalization of this compound?

A1: The regioselectivity is primarily achieved by exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[1][2][3] This allows for a stepwise or orthogonal functionalization strategy.

Q2: How can I selectively functionalize the 3-iodo position?

A2: To selectively functionalize the 3-iodo position, you should employ milder reaction conditions that are sufficient to activate the C-I bond but not the C-Br bond. For Sonogashira couplings, this typically involves using a palladium catalyst with a copper(I) co-catalyst at or near room temperature.[1][4] For Suzuki couplings, using a suitable palladium catalyst and a mild base at lower temperatures will favor reaction at the 3-iodo position.

Q3: How can I subsequently functionalize the 6-bromo position?

A3: After the 3-iodo position has been functionalized, the remaining 6-bromo position can be targeted using more forcing reaction conditions. This typically involves higher reaction temperatures, and potentially a different palladium catalyst/ligand system that is more effective for the less reactive C-Br bond.[1][2]

Q4: Can I perform a one-pot, two-step functionalization?

A4: While challenging, a one-pot, two-step functionalization is theoretically possible. This would involve an initial reaction at a lower temperature to functionalize the 3-iodo position, followed by the addition of the second coupling partner and an increase in temperature to react at the 6-bromo position. Careful selection of catalysts and reagents would be critical to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: My Sonogashira reaction at the 3-iodo position is sluggish or gives a low yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored under an inert atmosphere.
Insufficient Base Use a suitable amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure it is anhydrous.
Solvent Issues Use anhydrous, degassed solvents such as THF or DMF. The presence of oxygen can deactivate the catalyst.
Low Temperature While room temperature is often sufficient for C-I bond activation, a gentle warming to 40-50 °C may be necessary.[4]

Issue 2: I am observing significant side-products or decomposition of my starting material.

Possible Cause Troubleshooting Step
Reaction Temperature is too High For selective C-3 functionalization, avoid high temperatures which can lead to side reactions or functionalization at the C-6 position.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid the formation of byproducts.
Base-sensitive Functional Groups If your coupling partner has base-sensitive groups, consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Issue 3: My Suzuki reaction at the 6-bromo position is not proceeding after functionalizing the 3-position.

Possible Cause Troubleshooting Step
Reaction Conditions are too Mild C-Br bond activation requires more forcing conditions. Increase the reaction temperature to 80-100 °C.
Inappropriate Catalyst/Ligand For C-Br bond activation, consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands.
Base is not Strong Enough A stronger base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often required for Suzuki couplings of aryl bromides.

Experimental Protocols

Selective Sonogashira Coupling at the 3-Iodo Position

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF, 5-10 mL per mmol of substrate) followed by an amine base (e.g., TEA, 2.0-3.0 eq.).

  • Degas the mixture for an additional 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50 °C may be applied.

  • Upon completion, the reaction mixture can be worked up by filtering through a pad of celite, followed by extraction and purification by column chromatography.

Subsequent Suzuki Coupling at the 6-Bromo Position

This protocol assumes the starting material is the 3-alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine derivative.

  • To a dry Schlenk flask under an inert atmosphere, add the 3-functionalized-6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for achieving regioselectivity, based on established principles for palladium-catalyzed cross-coupling reactions on similar heterocyclic systems.

Table 1: Conditions for Selective C-3 Sonogashira Coupling

ParameterConditionReference
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)[4]
Co-catalyst CuI (5-10 mol%)[4]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[4]
Solvent THF or DMF (anhydrous, degassed)[4]
Temperature Room Temperature to 50 °C[1]

Table 2: Conditions for Subsequent C-6 Suzuki Coupling

ParameterConditionReference
Catalyst Pd(PPh₃)₄ (5 mol%)[5]
Base Na₂CO₃ or K₂CO₃[5]
Solvent Toluene/Ethanol/Water or Dioxane/Water[5]
Temperature 80 - 100 °C[3]

Visualizations

Regioselective_Functionalization_Workflow start This compound step1 Selective C-3 Functionalization (e.g., Sonogashira Coupling) start->step1 Mild Conditions (RT - 50°C) intermediate 3-Alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine step1->intermediate step2 C-6 Functionalization (e.g., Suzuki Coupling) intermediate->step2 Forcing Conditions (80 - 100°C) end 3,6-Difunctionalized 1H-pyrazolo[4,3-b]pyridine step2->end

Caption: Workflow for the sequential functionalization of this compound.

Reactivity_Principle cluster_reactivity Relative Reactivity in Pd Cross-Coupling cluster_conditions Required Reaction Conditions C-I Bond C-I Bond C-Br Bond C-Br Bond C-I Bond->C-Br Bond More Reactive Mild Conditions Mild Conditions C-I Bond->Mild Conditions Reacts under Forcing Conditions Forcing Conditions C-Br Bond->Forcing Conditions Reacts under

Caption: Principle of regioselectivity based on halide reactivity.

References

Technical Support Center: Palladium-Catalyzed Reactions of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges arise from the inherent properties of the pyrazolo[4,3-b]pyridine scaffold. The presence of two nitrogen atoms in the heterocyclic system can lead to catalyst poisoning by coordinating to the palladium center, thereby deactivating it. Additionally, the molecule possesses two different halogen atoms, bromine and iodine, which exhibit different reactivities (C-I > C-Br). This allows for selective functionalization, but can also lead to challenges in controlling the desired reactivity and preventing side reactions.

Q2: How does the presence of both bromine and iodine affect the reaction selectivity?

A2: The carbon-iodine bond is weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This differential reactivity allows for selective cross-coupling reactions at the 3-position (iodo) under milder conditions, leaving the 6-position (bromo) available for a subsequent, different coupling reaction. However, at higher temperatures or with more active catalyst systems, double coupling or a mixture of products can occur.

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: Common signs of catalyst poisoning include:

  • Low or no conversion of starting material: The reaction stalls or does not proceed to completion.

  • Formation of palladium black: A black precipitate indicates the aggregation of the palladium catalyst into an inactive form.[1]

  • Inconsistent results: Reactions may work on some occasions but fail on others, suggesting sensitivity to minor variations in reaction setup or reagent quality.

  • Stalled reaction progress: Initial conversion is observed, but the reaction does not go to completion even with extended reaction times.

Q4: How can I mitigate catalyst poisoning when working with this substrate?

A4: Several strategies can be employed to minimize catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and reduce coordination with the nitrogen atoms of the substrate.

  • Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.

  • Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration of the substrate, reducing its inhibitory effect on the catalyst.

  • Reaction Conditions: Optimization of temperature, solvent, and base is crucial. Sometimes, lower temperatures can disfavor the coordination of the heterocycle to the palladium center.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active precatalyst. - Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.
Catalyst Poisoning - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. - Add the substrate slowly to the reaction mixture.
Inappropriate Base - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and strength of the base are critical. - For Suzuki reactions, ensure the presence of some water if using inorganic bases like carbonates or phosphates, as water can be crucial for their activity.
Poor Solvent Choice - Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene). - Ensure the use of anhydrous, degassed solvents.
Low Reaction Temperature - Gradually increase the reaction temperature. For some challenging couplings, higher temperatures may be required.
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Possible Causes and Solutions:

Side Product Possible Cause Recommended Solution
Homocoupling of Boronic Acid (in Suzuki reactions) - Presence of oxygen. - Inefficient generation of the active Pd(0) species.- Thoroughly degas all solvents and reagents. - Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Dehalogenation (replacement of Br or I with H) - Presence of a hydride source (e.g., solvent, base). - Competing reductive pathway.- Use a different, non-protic solvent. - Switch to a different base. - Employ a more sterically hindered ligand to disfavor the reductive pathway.
Double Coupling (reaction at both I and Br sites) - Reaction conditions are too harsh.- Lower the reaction temperature. - Use a less active catalyst system for selective coupling at the iodo-position.

Quantitative Data on Catalyst System Performance

The following tables provide a summary of typical reaction conditions and approximate yields for various palladium-catalyzed cross-coupling reactions with substrates similar to this compound. This data is intended to serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Halogenated N-Heterocycles

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O100890-98
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃DMF901288-96
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001280-90

Table 2: Sonogashira Coupling of Halogenated N-Heterocycles

Catalyst Precursor (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHFRT1685-95
Pd(OAc)₂ (2)XPhos (4)-Cs₂CO₃Dioxane801280-92
Pd(PPh₃)₄ (5)-CuI (10)DIPEADMF60875-88

Table 3: Heck Coupling of Halogenated N-Heterocycles

| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 12 | 70-85 | | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Dioxane | 110 | 10 | 75-90 | | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | 65-80 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (4 mol%).

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) and stir for 15 minutes.

  • Add this compound (1.0 mmol).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Combine Substrate, Coupling Partner, & Base catalyst 2. Add Palladium Catalyst & Ligand reagents->catalyst degas 3. Degas Reaction Mixture catalyst->degas solvent 4. Add Degassed Solvent degas->solvent reaction 5. Heat and Stir under Inert Atmosphere solvent->reaction monitoring 6. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 7. Aqueous Workup monitoring->workup purification 8. Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Catalyst_Poisoning_Troubleshooting Troubleshooting Catalyst Poisoning start Low Conversion or Stalled Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_poisoning Suspect Catalyst Poisoning? check_catalyst->check_poisoning change_ligand Use Bulky, Electron-Rich Ligand check_poisoning->change_ligand Yes optimize_conditions Optimize Temperature & Base check_poisoning->optimize_conditions No slow_addition Slowly Add Substrate change_ligand->slow_addition slow_addition->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting suspected catalyst poisoning.

References

troubleshooting separation of regioisomers in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[4,3-b]pyridine Synthesis

This technical support center provides troubleshooting guidance for common challenges encountered during the synthesis and purification of pyrazolo[4,3-b]pyridine derivatives, with a specific focus on the separation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[4,3-b]pyridine synthesis produced a mixture of regioisomers. Why did this happen and how can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge in the synthesis of many heterocyclic compounds, including pyrazolopyridines. The issue typically arises from the reaction of unsymmetrical starting materials. For instance, in syntheses involving the annulation of a pyrazole ring onto a pyridine precursor, the regioselectivity is often dictated by the electronic and steric properties of the substituents on both reacting molecules.[1]

To control regioselectivity, consider the following:

  • Starting Material Selection: The inherent properties of your precursors are the primary drivers of regioselectivity. Modifying substituent groups to favor one reaction pathway over another can be an effective strategy.

  • Reaction Conditions: In some synthetic routes, the choice of solvent, catalyst, and temperature can influence the isomeric ratio.[1] For example, in the synthesis of related pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, it was found that varying the electrophile and solvent combination could provide moderate control over the final product ratio.[2] It is crucial to consult the literature for methodologies similar to your specific target molecule to find optimized conditions.[1]

Q2: What is the most common method for separating pyrazolo[4,3-b]pyridine regioisomers?

A2: Flash column chromatography is the most widely used and accessible method for separating regioisomers of pyrazolopyridine derivatives on a laboratory scale.[1] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[1][3]

Q3: I am struggling to separate the regioisomers using flash column chromatography. What parameters can I adjust for better resolution?

A3: If you are experiencing poor separation (co-elution) of your isomers, you can systematically optimize your chromatographic conditions.

  • Mobile Phase (Eluent) Optimization: The choice of eluent is critical.[1] Start with a common solvent system, such as a gradient of ethyl acetate in hexanes, and carefully monitor the separation using Thin Layer Chromatography (TLC). If resolution is poor, you can try:

    • Changing Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Sometimes a very shallow gradient or even an isocratic (constant solvent ratio) elution provides the best result.

    • Introducing a Different Solvent: Incorporating a third solvent can alter the selectivity. For example, adding a small amount of methanol or dichloromethane to an ethyl acetate/hexane system can significantly change how the isomers interact with the silica gel.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, other options are available if silica fails to provide adequate separation.[1] Consider trying alumina (basic or neutral) or chemically modified silica gels (e.g., C18 reverse-phase silica) which separates compounds based on hydrophobicity.

Q4: Are there alternative methods to column chromatography for separating these isomers?

A4: Yes. If chromatography is ineffective or impractical for the scale of your reaction, you can explore other techniques:

  • Fractional Crystallization: This method relies on differences in the solubility of the regioisomers in a particular solvent. By carefully selecting a solvent in which one isomer is significantly less soluble than the other, it's possible to induce the less soluble isomer to crystallize out of the solution, allowing for its separation by filtration.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard flash chromatography and is an excellent option for separating very similar compounds.[4] Different column chemistries (e.g., C18, phenyl, cyano) and mobile phase modifiers can be screened to find optimal separation conditions.

  • Complexation/Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a new compound with significantly different physical properties (e.g., a salt), allowing for easy separation. The original isomer can then be regenerated in a subsequent step.

Q5: How do I confirm the identity of each separated regioisomer?

A5: Unambiguous characterization is essential. The most powerful technique for distinguishing regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): Differences in the chemical environment of the protons and carbons in each isomer will lead to distinct chemical shifts and coupling constants.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are particularly useful. These experiments detect protons that are close to each other in space. By observing NOE correlations between specific protons, you can definitively determine the connectivity and spatial arrangement of the molecule, thus assigning the correct structure to each isolated isomer.[3]

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray crystallography provides absolute structural proof.

Troubleshooting Guide: Isomer Separation by Chromatography

This guide provides a logical workflow for addressing challenges in separating pyrazolo[4,3-b]pyridine regioisomers.

G start Regioisomeric Mixture Obtained tlc Develop TLC with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc check_sep Is there separation (ΔRf > 0.1) on TLC? tlc->check_sep col_chrom Perform Flash Column Chromatography check_sep->col_chrom Yes no_sep No or Poor Separation (Co-elution) check_sep->no_sep No check_purity Check fraction purity (TLC, NMR) col_chrom->check_purity success Pure Isomers Separated check_purity->success Fractions are pure check_purity->no_sep Fractions are mixed optimize_solvent Optimize Mobile Phase: - Try different solvents (e.g., Toluene, THF) - Use a shallow gradient - Add modifier (e.g., TEA, AcOH) no_sep->optimize_solvent change_stationary Try Different Stationary Phase: - Alumina (Neutral or Basic) - Reverse Phase (C18) no_sep->change_stationary alt_methods Consider Alternative Methods no_sep->alt_methods optimize_solvent->tlc Re-evaluate change_stationary->tlc Re-evaluate hplc Preparative HPLC alt_methods->hplc cryst Fractional Crystallization alt_methods->cryst

References

managing byproduct formation in dihalogenated pyrazolopyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing byproduct formation in dihalogenated pyrazolopyridine couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during these sensitive cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor Regioselectivity or Reaction at the Wrong Halogen

  • Question: I am attempting a mono-coupling reaction on my dihalogenated pyrazolopyridine, but I'm getting a mixture of isomers. How can I control which halogen reacts?

  • Answer: Achieving high regioselectivity in the coupling of dihalogenated pyrazolopyridines is a common challenge. The outcome is influenced by a combination of electronic and steric factors, as well as the choice of catalyst and ligands.

    • Electronic Effects: The nitrogen atom in the pyridine ring makes the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more susceptible to oxidative addition by the palladium catalyst.[1] In many cases, halides adjacent to a nitrogen atom are more reactive.

    • Steric Hindrance: Bulky ligands on the palladium catalyst can sterically block the more accessible halogen, directing the reaction to a more hindered position. This is a key strategy for overriding the inherent electronic preferences of the substrate.

    • Ligand Control: The use of sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, which is contrary to the typical preference for the C2 position.

    • Reaction Conditions: The choice of solvent and base can also influence selectivity. For instance, in some Suzuki-Miyaura cross-couplings of dihaloarenes, polar oxygen-containing solvents can affect the selectivity of diarylation.

Problem 2: Significant Formation of Homocoupled Byproducts

  • Question: My desired cross-coupled product is contaminated with significant amounts of homocoupled byproduct from my boronic acid starting material. How can I minimize this?

  • Answer: Homocoupling is a frequent side reaction in palladium-catalyzed cross-coupling reactions, especially in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen.

    • Thorough Degassing: Ensure your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Palladium(0) Source: The choice of palladium precursor can be critical. Using a pre-formed Pd(0) catalyst can sometimes be advantageous over in situ reduction of a Pd(II) salt.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

    • Additives: In some cases, the addition of small amounts of radical scavengers can suppress homocoupling, although this should be approached with caution as it may also inhibit the desired reaction.

Problem 3: Dehalogenation of the Starting Material or Product

  • Question: I am observing a significant amount of dehalogenated byproduct in my reaction mixture. What are the likely causes and how can I prevent this?

  • Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halogen atom is replaced by a hydrogen atom. This can occur with both the starting material and the desired product.

    • Source of Hydride: The hydride source can be varied, including solvent, base, or even the organometallic coupling partner.

    • Choice of Base: Strong, sterically hindered bases can sometimes promote dehalogenation. Consider screening different bases, such as switching from an alkoxide base to a carbonate or phosphate base, which are generally milder.

    • Solvent Selection: Protic solvents or solvents that can act as hydride donors can contribute to dehalogenation. Ensure you are using a dry, aprotic solvent.

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor your reaction closely and stop it as soon as the starting material is consumed. In the context of 3-bromo-5-aminopyrazolo[1,5-a]pyrimidines, debromination was a significant side reaction, in some cases accounting for a large portion of the mass balance.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in dihalogenated pyrazolopyridines?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl). This differential reactivity can often be exploited for selective mono-functionalization. For example, in a molecule containing both a bromine and a chlorine atom, the bromine will typically react preferentially.

Q2: How does the position of the nitrogen atom in the pyrazolopyridine ring system affect reactivity?

A2: The nitrogen atoms in the pyrazolopyridine scaffold significantly influence the electronic properties of the ring, making adjacent carbon atoms more electron-deficient. This generally enhances the reactivity of halogens at these positions towards oxidative addition by the palladium catalyst.

Q3: Can I perform a double cross-coupling on a dihalogenated pyrazolopyridine in one step?

A3: Yes, it is possible to perform a double cross-coupling, but it often requires more forcing conditions (higher temperature, longer reaction time, and a higher excess of the coupling partner and base) compared to a mono-coupling. Achieving a clean double-coupling can be challenging, and you may still observe a mixture of mono- and di-substituted products. Stepwise functionalization is often a more controlled approach for synthesizing unsymmetrically disubstituted pyrazolopyridines.

Q4: My ligand appears to be degrading or participating in side reactions. What can I do?

A4: Ligand degradation or participation in side reactions, such as P-C bond cleavage and subsequent byproduct formation, can occur, especially with electron-rich phosphine ligands at high temperatures.

  • Use Pre-catalysts: Employing well-defined palladium pre-catalysts can improve the stability and activity of the catalytic system.

  • Ligand Choice: Consider using more robust ligands, such as bulky diarylphosphino ligands or N-heterocyclic carbene (NHC) ligands, which are often more thermally stable.

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can help to minimize ligand degradation.

Data Presentation

Table 1: Influence of Ligand and Halogen on Regioselectivity in Mono-Arylation of Dihalopyridines (Illustrative Data)

Dihalopyridine SubstrateCoupling PartnerPd SourceLigandBaseSolventMajor Product (Ratio)Reference
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O2-Phenyl-4-chloropyridineGeneral Trend
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)-IPrK₃PO₄Dioxane4-Phenyl-2-chloropyridine (~10:1)
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O3-Bromo-5-phenylpyridineGeneral Trend

Note: Data for dichloropyridine is presented as an illustrative example of ligand-controlled regioselectivity, a principle applicable to dihalogenated pyrazolopyridines.

Table 2: Byproduct Formation in the Amination of a Dihalogenated Pyrazolopyrimidine Derivative

SubstrateAmineCatalyst SystemBaseSolventTemperatureProductByproduct (Debrominated)YieldReference
3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine derivativeMorpholineL-proline/CuIK₂CO₃DMSO120 °C3-Morpholino-5-amino...Significant<35%[2]
3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine derivative4-tert-butylanilineL-1/CuIK₂CO₃Dioxane120 °C3-(4-tert-butylanilino)-5-amino...Not reported as major88%[2]

Note: This data is for a pyrazolo[1,5-a]pyrimidine, a closely related scaffold to pyrazolopyridines.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Mono-Arylation of a Dihalogenated Pyrazolopyridine

  • Reaction Setup: To an oven-dried reaction vessel, add the dihalogenated pyrazolopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: General Procedure for Minimizing Byproducts in Buchwald-Hartwig Amination of a Dihalogenated Pyrazolopyridine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the dihalogenated pyrazolopyridine (1.0 equiv), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv) to an oven-dried reaction vessel.

  • Addition of Reagents: Add the solvent (e.g., toluene or dioxane) and the amine (1.1-1.5 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_start Starting Materials cluster_products Reaction Products Dihalogenated Pyrazolopyridine Dihalogenated Pyrazolopyridine Desired Cross-Coupled Product Desired Cross-Coupled Product Dihalogenated Pyrazolopyridine->Desired Cross-Coupled Product Cross-Coupling Dehalogenated Byproduct Dehalogenated Byproduct Dihalogenated Pyrazolopyridine->Dehalogenated Byproduct Dehalogenation Coupling Partner Coupling Partner Coupling Partner->Desired Cross-Coupled Product Homocoupled Byproduct Homocoupled Byproduct Coupling Partner->Homocoupled Byproduct Homocoupling

Caption: Common reaction pathways in dihalogenated pyrazolopyridine couplings.

Regioselectivity_Control cluster_factors Controlling Factors Dihalogenated Pyrazolopyridine Dihalogenated Pyrazolopyridine Product A (Isomer 1) Product A (Isomer 1) Dihalogenated Pyrazolopyridine->Product A (Isomer 1) Product B (Isomer 2) Product B (Isomer 2) Dihalogenated Pyrazolopyridine->Product B (Isomer 2) Electronic Effects Electronic Effects Electronic Effects->Product A (Isomer 1) Favors more reactive site Steric Hindrance (Ligand) Steric Hindrance (Ligand) Steric Hindrance (Ligand)->Product B (Isomer 2) Directs to less hindered site Reaction Conditions Reaction Conditions Reaction Conditions->Product A (Isomer 1) Reaction Conditions->Product B (Isomer 2)

Caption: Factors influencing regioselectivity in mono-couplings.

References

Technical Support Center: Improving the Solubility of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific solubility data for this compound is not extensively published, its chemical structure—a heterocyclic aromatic compound with bromo and iodo substituents—suggests it is a hydrophobic molecule. Consequently, it is expected to have low aqueous solubility and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2]

Q2: My compound precipitated when I diluted my DMSO stock into an aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[3] To resolve this, you can try several strategies:

  • Lower the final concentration: The simplest approach is to reduce the compound's concentration in the final assay to a level below its aqueous solubility limit.[4][5]

  • Use a serial dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the DMSO stock into a mixture of DMSO and your assay buffer (e.g., a 1:1 ratio) before the final dilution into the buffer.[4]

  • Increase mixing energy: Vortexing or rapid pipetting during dilution can help to keep the compound in solution.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO varies significantly.[6][7] A general guideline is to keep the final DMSO concentration below 1%, with many researchers aiming for 0.5% or less, especially for sensitive cell lines or long-duration assays.[7][8] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[6][7]

Q4: Are there alternatives to DMSO for improving solubility?

A4: Yes, several alternatives can be employed. These include using other co-solvents like ethanol, polyethylene glycol (PEG), or DMF.[2][9][10] Additionally, formulation strategies using excipients like cyclodextrins can significantly enhance aqueous solubility.[][12][13]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in 100% DMSO. Inadequate mixing or low kinetic solubility. Gently warm the solution (e.g., in a 37°C water bath) and vortex intermittently. Be cautious, as excessive heat can degrade the compound.[14]
Compound precipitates immediately upon dilution into aqueous buffer. High supersaturation and rapid solvent shift. Decrease the final compound concentration.[4] Perform a serial dilution through an intermediate solvent mixture.[4]
Compound precipitates over the course of the assay. Thermodynamic insolubility or compound instability. Lower the compound concentration to below its thermodynamic solubility limit.[4] If instability is suspected, assess the compound's stability in the assay buffer over time.
High background signal or assay interference. High concentration of co-solvent or excipient. Reduce the concentration of the co-solvent or excipient. Always run a vehicle control to assess the impact of the solvent/excipient on the assay.

Quantitative Data Summary: Common Co-solvents for Biological Assays

While specific quantitative solubility data for this compound is not available, the table below summarizes properties of common co-solvents used to solubilize hydrophobic compounds.[9][10][15]

Co-SolventDielectric Constant (20°C)Polarity IndexTypical Stock ConcentrationNotes on Use in Biological Assays
DMSO 47.27.210-50 mMWidely used, but can be toxic to cells at concentrations >1%.[6][8][16]
Ethanol 25.15.210-50 mMGenerally less toxic than DMSO, but can still affect cell viability and enzyme activity.[15]
DMF 36.76.410-50 mMEffective solvent, but generally more toxic than DMSO. Use with caution.
PEG 400 12.56.010-50 mMA less toxic option, often used in in vivo formulations.[10]
Glycerin 42.57.210-50 mMA non-toxic, viscous co-solvent.[15]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh out a precise amount of this compound.

  • Add a minimal volume of 100% DMSO to the solid compound.

  • Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Screening for an Effective Co-solvent
  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • In separate microcentrifuge tubes, prepare a series of aqueous assay buffers containing varying percentages of a co-solvent (e.g., 0.1%, 0.5%, 1%, and 2% DMSO).

  • Add a small aliquot of the compound stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Vortex each tube immediately after adding the stock solution.

  • Visually inspect for any signs of precipitation (cloudiness or solid particles) immediately and after a 1-hour incubation at the intended assay temperature.[4]

Protocol 3: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[][12][13][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[14]

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.[14]

  • Complexation:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.

    • Continue to stir the mixture at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.[14]

  • Use in Assay: The resulting solution containing the compound-cyclodextrin complex can then be used for your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visual Guides

G start Compound Precipitates in Aqueous Buffer q1 Is the final concentration above the expected solubility limit? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No end Solution Soluble a1_yes->end q2 Was a single, large dilution step used? a1_no->q2 a2_yes Use serial dilution through an intermediate solvent q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No a2_yes->end q3 Is the co-solvent concentration sufficient? a2_no->q3 a3_yes Consider alternative solubilization methods q3->a3_yes Yes a3_no Increase co-solvent concentration (if tolerated) q3->a3_no No a3_no->end

Caption: Troubleshooting workflow for compound precipitation.

G cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent W1 W W2 W W3 W W4 W W5 W W6 W W7 W W8 W W9 W W10 W W11 W W12 W Drug Drug CW1 W C1 C CW2 W C2 C CW3 W C3 C CW4 W C4 C CW5 W CW6 W Drug_sol Drug

Caption: Mechanism of co-solvency to improve drug solubility.

References

stability of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the stability of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of degradation on this compound under acidic or basic conditions?

The this compound molecule has several reactive sites. Under acidic conditions, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. Under basic conditions, the pyrazole N-H is acidic and can be deprotonated, potentially influencing the electronic properties of the ring system. The carbon-halogen bonds (C-Br and C-I) are also susceptible to nucleophilic substitution, with the C-I bond being generally more labile than the C-Br bond.

Q2: Which halogen is more likely to be displaced during degradation?

The carbon-iodine bond is weaker than the carbon-bromine bond. Therefore, the iodo-substituent at the 3-position is generally more susceptible to nucleophilic substitution than the bromo-substituent at the 6-position under both acidic and basic conditions.

Q3: What are the expected degradation products under hydrolytic stress?

Under forced hydrolytic conditions (acidic or basic), the primary degradation products are likely to be the corresponding hydroxypyrazolopyridines, formed by the displacement of the iodo and/or bromo substituents by a hydroxyl group. For example, 6-bromo-3-hydroxy-1H-pyrazolo[4,3-b]pyridine and 3-iodo-6-hydroxy-1H-pyrazolo[4,3-b]pyridine could be formed. Further degradation of the heterocyclic core is possible under harsh conditions.

Q4: How can I monitor the stability of this compound in my experiments?

The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be used to monitor for changes in the overall chromophore, but it is less specific than HPLC.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in solution.
  • Question: My solution of this compound is turning color and my initial analysis shows a significant decrease in the parent compound concentration. What could be the cause?

  • Answer:

    • pH of the solvent: The stability of the compound is likely pH-dependent. If your solvent is acidic or basic, this can catalyze degradation. Buffer your solution to a neutral pH if your experimental conditions allow.

    • Presence of nucleophiles: If your solution contains nucleophilic species (e.g., amines, thiols, or even water at elevated temperatures), they can react with the compound, leading to substitution of the bromo or iodo groups.

    • Light exposure: Photodegradation can occur, especially for halogenated aromatic compounds. Protect your solutions from light by using amber vials or covering them with aluminum foil.

    • Temperature: Elevated temperatures will accelerate degradation. Store solutions at a lower temperature (e.g., 2-8 °C) if possible.

Issue 2: Multiple unexpected peaks in the HPLC chromatogram during a stability study.
  • Question: I am running a stability study and see several new peaks in my HPLC chromatogram that were not present at the initial time point. How do I identify them?

  • Answer:

    • Characterize the degradation products: The new peaks are likely degradation products. To identify them, you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the new species. This can help you propose structures, such as the hydroxypyrazolopyridines mentioned in the FAQs.

    • Forced degradation studies: To confirm the identity of the degradation products, you can perform forced degradation studies under specific conditions (e.g., acidic, basic, oxidative) and compare the retention times and mass spectra of the resulting peaks with those observed in your stability study.

    • Check for impurities in starting material: Ensure that the new peaks are not impurities from your starting material that are becoming more prominent as the parent compound degrades. Analyze a fresh sample of the starting material.

Issue 3: Poor mass balance in the stability study.
  • Question: The decrease in the concentration of my parent compound does not correspond to the increase in the concentration of the observed degradation products. What could be the reason?

  • Answer:

    • Formation of non-UV active products: Some degradation pathways may lead to products that do not have a significant UV absorbance at the wavelength you are monitoring. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help to detect these compounds.

    • Formation of volatile products: Degradation could lead to the formation of volatile compounds that are lost from the sample and therefore not detected by HPLC.

    • Precipitation of degradation products: Some degradation products may be insoluble in the sample solvent and precipitate out of the solution, leading to an inaccurate assessment of the mass balance. Visually inspect your samples for any precipitates.

    • Adsorption to container: The parent compound or degradation products may adsorb to the surface of the storage container. Using silanized glass vials can help to minimize this issue.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Acidic and Basic Conditions

ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (60 °C) 0100.00.00.0
2485.212.1 (hydroxylated)2.7 (de-iodinated)
4871.523.8 (hydroxylated)4.7 (de-iodinated)
0.1 M NaOH (60 °C) 0100.00.00.0
2478.918.5 (hydroxylated)2.6 (de-iodinated)
4862.332.1 (hydroxylated)5.6 (de-iodinated)

Note: This data is for illustrative purposes only and is intended to show potential trends. Actual results may vary.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or another suitable solvent.

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80 °C).

    • At specified time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (0.1 mg/mL) and a solid sample to light in a photostability chamber.

    • Analyze the samples at specified time points.

    • A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of degradation and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute/Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute/Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Dilute/Expose to Stress thermal Thermal Degradation (Solid, 80°C) stock->thermal Dilute/Expose to Stress photo Photolytic Degradation stock->photo Dilute/Expose to Stress hplc HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound prod1 6-Bromo-3-hydroxy-1H-pyrazolo[4,3-b]pyridine parent->prod1 Hydrolysis (de-iodination) prod2 3-Iodo-6-hydroxy-1H-pyrazolo[4,3-b]pyridine parent->prod2 Hydrolysis (de-bromination) prod3 3,6-Dihydroxy-1H-pyrazolo[4,3-b]pyridine prod1->prod3 Further Hydrolysis prod2->prod3 Further Hydrolysis

Caption: Potential hydrolytic degradation pathways.

choosing the optimal base for Buchwald-Hartwig amination of 6-bromopyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 6-bromopyrazolopyridines, with a specific focus on the crucial role of the base.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Buchwald-Hartwig amination?

A1: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide. This deprotonation can occur either before or after the coordination of the amine to the palladium catalyst. The resulting palladium-amido complex is a key intermediate that undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1] The choice of base can significantly impact the reaction rate and yield.

Q2: Which types of bases are commonly used for the amination of heteroaryl halides like 6-bromopyrazolopyridines?

A2: A range of bases can be employed, with the most common being strong, non-nucleophilic bases. These include alkali metal alkoxides such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), as well as inorganic carbonate bases like cesium carbonate (Cs₂CO₃).[2][3][4] The selection of the optimal base is highly dependent on the specific substrate, amine, and solvent used.[2]

Q3: How does the choice of solvent influence the effectiveness of the base?

A3: The solvent polarity plays a crucial role in the mechanism and, consequently, the effectiveness of the chosen base.

  • In nonpolar solvents like toluene, the formation of charged intermediates is disfavored. Therefore, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[2][5][6]

  • In polar solvents such as DMF, the dissociation of the halide from the palladium complex is more facile. However, the base can also coordinate to the palladium center, potentially forming a stable resting state that can inhibit catalysis.[5][6]

Q4: Can organic bases be used for this transformation?

A4: While organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are soluble and can be advantageous in certain contexts, such as flow chemistry, they are often less effective for the deprotonation step in the catalytic cycle.[7][8] Theoretical and experimental studies have shown that the energy barrier for deprotonation of the palladium-amine complex by neutral organic bases can be prohibitively high.[2][5][6] In some cases, a combination of an organic base with an inorganic salt can be effective for base-sensitive substrates.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inappropriate Base Strength: The base may be too weak to deprotonate the amine or the palladium-amine complex efficiently.• Switch to a stronger base, such as NaOtBu or KOtBu. • Consider that the pKa of the amine will influence the required base strength.
2. Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent to be effective.• Ensure vigorous stirring, as dense inorganic bases can settle.[7] • Consider switching to a more soluble base or a different solvent system.
3. Catalyst Inhibition: The base may be coordinating too strongly to the palladium center, creating an inactive species.• This can be an issue in polar solvents.[5][6] Try switching to a less coordinating base or a nonpolar solvent like toluene.
Side Product Formation (e.g., Hydrodehalogenation) 1. Competitive Reaction Pathway: A side reaction where the amide undergoes beta-hydride elimination can compete with the desired reductive elimination, leading to the hydrodehalogenated starting material.[9]• The choice of ligand and base can influence this pathway. Screening different combinations may be necessary.
2. Base-Sensitive Functional Groups: Strong bases like alkoxides can react with sensitive functional groups on the substrate or amine.[7][10]• If your substrate has base-sensitive groups (e.g., esters, enolizable protons), consider using a milder base like Cs₂CO₃ or K₃PO₄.[3][4][8]
Inconsistent Results 1. Base Quality: The purity and handling of the base, especially strong alkoxides, can affect the reaction outcome.• Use freshly opened, high-purity bases. NaOtBu and KOtBu are hygroscopic and their quality can degrade upon exposure to air.

Data on Base Screening for Buchwald-Hartwig Amination

The following table summarizes the effect of different bases on the Buchwald-Hartwig amination of an aryl halide with an amine, providing a general indication of their relative effectiveness.

Base Solvent Conversion/Yield Notes
NaOtBu TolueneExcellentA strong, commonly used base that is effective in nonpolar solvents.[6] Can be problematic for substrates with sensitive functional groups.[7]
Cs₂CO₃ THFExcellentA milder inorganic base that is often a good choice for base-sensitive substrates.[3][4][11] Its effectiveness is attributed to the properties of the cesium cation.[11]
K₃PO₄ DioxaneGoodAnother milder inorganic base that can be effective.
DBU ToluenePoorNeutral organic bases generally show low efficacy due to a high energy barrier for deprotonation.[2][5][6]
DBU DMFPoorEven in polar solvents, organic bases may not be effective.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 6-Bromopyrazolopyridine:

This is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the 6-bromopyrazolopyridine, the amine, and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Visual Guides

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex + Base - Base-H+Br- Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Product Product Palladium-Amido Complex->Product Troubleshooting Flowchart start Low Yield or No Reaction check_base Is the base strong enough? (e.g., NaOtBu, KOtBu) start->check_base check_sensitivity Does the substrate have base-sensitive groups? check_base->check_sensitivity Yes use_stronger_base Use a stronger base (e.g., NaOtBu) check_base->use_stronger_base No use_milder_base Use a milder base (e.g., Cs2CO3, K3PO4) check_sensitivity->use_milder_base Yes check_solvent Is the solvent appropriate? check_sensitivity->check_solvent No screen_conditions Screen other parameters (Ligand, Temperature) use_stronger_base->screen_conditions use_milder_base->screen_conditions nonpolar_solvent Use a nonpolar solvent like Toluene check_solvent->nonpolar_solvent Using polar solvent check_solvent->screen_conditions Yes nonpolar_solvent->screen_conditions

References

minimizing homocoupling in Sonogashira reactions with 3-iodopyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for minimizing homocoupling in Sonogashira reactions with 3-iodopyrazolopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem with 3-iodopyrazolopyridines?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical diyne.[1][2] This is undesirable as it consumes the often valuable alkyne starting material and complicates the purification of the desired cross-coupled product. With substrates like 3-iodopyrazolopyridines, the nitrogen atoms in the ring system can sometimes chelate with the copper(I) co-catalyst, potentially altering its reactivity and in some cases promoting this undesired side reaction.

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway. The copper(I) catalyst, while accelerating the desired cross-coupling, also catalyzes this unwanted side reaction.

Q3: How can I minimize or even eliminate homocoupling in my reactions with 3-iodopyrazolopyridines?

A3: Several strategies can be employed:

  • Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) is crucial to prevent oxidative homocoupling.[2]

  • Copper-Free Conditions: The most direct approach is to use a copper-free Sonogashira protocol.[2] This eliminates the primary catalyst for the Glaser coupling side reaction.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

  • Choice of Ligand: The use of bulky and electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling pathway over homocoupling.[3]

  • Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (mixed with an inert gas like argon or nitrogen) can effectively reduce the amount of homocoupling to as low as 2%.[4]

Q4: Can the nitrogen atoms in the pyrazolopyridine ring interfere with the palladium catalyst?

A4: Yes, the nitrogen atoms in N-heterocyclic compounds like pyrazolopyridines can act as ligands and coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields or incomplete reactions. The choice of an appropriate phosphine ligand is important to compete with this coordination and maintain catalyst activity.

Q5: Are 3-iodopyrazolopyridines generally good substrates for Sonogashira reactions?

A5: Yes, aryl iodides are the most reactive halides in Sonogashira couplings, generally allowing for milder reaction conditions compared to bromides or chlorides.[5] This high reactivity can be advantageous in achieving good yields and minimizing side reactions, provided the conditions are optimized.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
High percentage of homocoupled alkyne (Glaser product) 1. Presence of oxygen in the reaction. 2. Copper(I) co-catalyst promoting oxidative coupling. 3. High concentration of the terminal alkyne.1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox. 2. Switch to a copper-free protocol. If copper is necessary, use the minimal effective amount of CuI (e.g., 1-2 mol%). 3. Add the terminal alkyne to the reaction mixture slowly via a syringe pump over several hours.
Low or no yield of the desired product 1. Inactive catalyst due to degradation or poisoning. 2. Catalyst inhibition by the pyrazolopyridine substrate. 3. Insufficiently reactive conditions for the specific alkyne.1. Use fresh, high-purity palladium catalyst and ligands. 2. Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) to prevent substrate coordination. 3. Increase the reaction temperature. For less reactive alkynes, consider switching to a more polar solvent like DMF or NMP.
Incomplete reaction, starting material remains 1. Insufficient catalyst loading or catalyst deactivation over time. 2. Inadequate base to neutralize the generated HI. 3. Reaction time is too short.1. Increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). 2. Ensure an adequate excess of a suitable base is used (e.g., 2-3 equivalents of an amine base). 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Formation of dark precipitate (palladium black) 1. Decomposition of the palladium catalyst.1. Ensure a strictly inert atmosphere. 2. Use a stabilizing ligand for the palladium catalyst. 3. Consider a lower reaction temperature.

Data Presentation: Comparison of Reaction Conditions for Sonogashira Coupling of N-Heterocyclic Iodides

The following tables summarize quantitative data from studies on structurally similar N-heterocyclic iodides, providing a baseline for optimizing reactions with 3-iodopyrazolopyridines.

Table 1: Copper-Catalyzed Sonogashira Coupling of 3-Iodo-1H-pyrazoles

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRT1285
21-HexynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRT1278
3(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRT1292

Data adapted from a study on substituted 3-iodo-1H-pyrazole derivatives.

Table 2: Copper-Free Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridines

EntryAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1001682
24-EthynylanisolePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1001675
31-OctynePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1001668

Yields are representative for this class of compounds based on available literature.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the Sonogashira coupling of 3-iodopyrazolopyridines with a terminal alkyne using a copper co-catalyst.

Materials:

  • 3-Iodopyrazolopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 3-iodopyrazolopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • 3-Iodopyrazolopyridine (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)

Procedure:

  • In a glovebox or under a strong counterflow of argon, add the 3-iodopyrazolopyridine, Pd(OAc)₂, phosphine ligand, and K₂CO₃ to a dry Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Add the anhydrous, degassed solvent and the terminal alkyne via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Sonogashira_Homocoupling cluster_sonogashira Desired Sonogashira Cross-Coupling cluster_homocoupling Undesired Glaser Homocoupling Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdI->ArPdAlkyne Transmetalation (Cu-C≡CR) ArPdAlkyne->Pd0 Regeneration Product Ar-C≡CR ArPdAlkyne->Product Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base, CuI) Dimer R-C≡C-C≡C-R CuAcetylide->Dimer Oxidative Dimerization (O₂) ArI 3-Iodopyrazolopyridine ArI->Pd0 Alkyne_input Terminal Alkyne Alkyne_input->Alkyne Alkyne_input->CuAcetylide

Caption: Competing pathways in the Sonogashira reaction.

Troubleshooting_Workflow Start Sonogashira Reaction with 3-Iodopyrazolopyridine CheckHomocoupling High Homocoupling? Start->CheckHomocoupling LowYield Low Yield? CheckHomocoupling->LowYield No UseCopperFree Switch to Copper-Free Protocol CheckHomocoupling->UseCopperFree Yes IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction No ChangeLigand Use Bulky/Electron-Rich Ligand LowYield->ChangeLigand Yes Success Successful Coupling IncompleteReaction->Success No IncreaseCatalyst Increase Catalyst Loading IncompleteReaction->IncreaseCatalyst Yes Degas Ensure Rigorous Degassing UseCopperFree->Degas SlowAddition Slow Alkyne Addition Degas->SlowAddition SlowAddition->LowYield IncreaseTemp Increase Reaction Temperature ChangeLigand->IncreaseTemp CheckReagents Check Reagent Purity IncreaseTemp->CheckReagents CheckReagents->IncompleteReaction IncreaseBase Increase Base Equivalents IncreaseCatalyst->IncreaseBase IncreaseTime Extend Reaction Time IncreaseBase->IncreaseTime IncreaseTime->Success

Caption: Troubleshooting workflow for Sonogashira reactions.

References

Validation & Comparative

comparing reactivity of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine vs. 3,6-dibromo analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its 3,6-dibromo analog. The information presented herein is based on established principles of palladium-catalyzed cross-coupling reactions and supported by experimental data from analogous heterocyclic systems. This document aims to assist researchers in selecting the appropriate starting material and reaction conditions for the synthesis of novel pyrazolo[4,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.

Introduction

The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors. The functionalization of this heterocyclic system through carbon-carbon and carbon-nitrogen bond-forming reactions is a cornerstone of drug discovery programs. Dihalogenated pyrazolo[4,3-b]pyridines, such as this compound and 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine, serve as versatile building blocks for introducing molecular diversity. The choice between these two analogs is primarily dictated by the desired regioselectivity and the required reactivity in cross-coupling reactions.

Reactivity Principles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the general trend: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.

Consequently, in a molecule containing both an iodine and a bromine atom, such as this compound, the C-I bond is expected to react preferentially under carefully controlled conditions. This inherent difference in reactivity allows for selective functionalization at the 3-position over the 6-position. In contrast, the two bromine atoms in 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine exhibit more similar reactivity, which can lead to a mixture of mono- and di-substituted products, or require more stringent control over reaction conditions to achieve selectivity.

Comparative Reactivity in Common Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of the two pyrazolopyridine analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The presented data is extrapolated from studies on similar heterocyclic systems and reflects the established reactivity principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound3,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Regioselectivity High selectivity for reaction at the C-3 position (C-I bond).Lower selectivity; potential for reaction at both C-3 and C-6, leading to mixtures of mono- and di-arylated products.
Reaction Conditions Milder conditions (lower temperature, shorter reaction times) are generally sufficient for selective reaction at the C-3 position.Harsher conditions (higher temperature, longer reaction times) are often required, which can lead to di-substitution.
Typical Yield (Mono-arylation at C-3) Good to excellentModerate to good (often accompanied by di-arylated byproduct)

Experimental Protocols

Representative Experimental Protocol for Regioselective Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 eq). The mixture is degassed with argon for 15 minutes. Subsequently, Pd(PPh₃)₄ (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 2-4 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3-aryl-6-bromo-1H-pyrazolo[4,3-b]pyridine derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Table 2: Comparison of Reactivity in Sonogashira Coupling

FeatureThis compound3,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Regioselectivity High selectivity for reaction at the C-3 position.Lower selectivity, with a higher propensity for di-alkynylation under forcing conditions.
Reaction Conditions Milder conditions, often proceeding at room temperature to 60 °C.Generally requires higher temperatures (e.g., 80-100 °C) for efficient coupling.
Typical Yield (Mono-alkynylation at C-3) Good to excellentModerate to good
Representative Experimental Protocol for Regioselective Sonogashira Coupling of this compound

A mixture of this compound (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in a mixture of THF and triethylamine (2:1) is degassed with argon for 20 minutes. The reaction is stirred at room temperature under an argon atmosphere for 4-6 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3-alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound3,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Regioselectivity High selectivity for amination at the C-3 position.Potential for competing amination at both C-3 and C-6 positions.
Reaction Conditions Milder conditions are generally effective for selective C-3 amination.May require careful optimization of catalyst, ligand, and temperature to achieve mono-amination.
Typical Yield (Mono-amination at C-3) Good to excellentModerate to good
Representative Experimental Protocol for Regioselective Buchwald-Hartwig Amination of this compound

An oven-dried Schlenk tube is charged with this compound (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous 1,4-dioxane is added, and the mixture is heated to 100 °C for 12-18 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the 3-amino-6-bromo-1H-pyrazolo[4,3-b]pyridine derivative.

Visualizing Reaction Selectivity and Pathways

Diagram 1: Regioselective Cross-Coupling of this compound

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Selective Product at C-3 This compound This compound Suzuki Suzuki Coupling (ArB(OH)₂, Pd cat., base) Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat., base) Buchwald Buchwald-Hartwig (R₂NH, Pd cat., base) Product_Suzuki 3-Aryl-6-bromo-1H-pyrazolo[4,3-b]pyridine Suzuki->Product_Suzuki C-I activation Product_Sonogashira 3-Alkynyl-6-bromo-1H-pyrazolo[4,3-b]pyridine Sonogashira->Product_Sonogashira C-I activation Product_Buchwald 3-Amino-6-bromo-1H-pyrazolo[4,3-b]pyridine Buchwald->Product_Buchwald C-I activation

Caption: Selective functionalization at the C-3 position.

Diagram 2: Potential Reaction Pathways for 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Possible Products 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine Cross_Coupling Cross-Coupling (e.g., Suzuki) 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine->Cross_Coupling Mono_3 3-Aryl-6-bromo... Cross_Coupling->Mono_3 Mono-substitution Mono_6 6-Aryl-3-bromo... Cross_Coupling->Mono_6 Mono-substitution Di_3_6 3,6-Diaryl... Cross_Coupling->Di_3_6 Di-substitution (harsher conditions)

Caption: Multiple products from the dibromo analog.

Conclusion

The choice between this compound and its 3,6-dibromo analog fundamentally depends on the synthetic strategy.

  • For regioselective, stepwise functionalization , this compound is the superior choice. The pronounced difference in reactivity between the C-I and C-Br bonds allows for the selective modification of the C-3 position, leaving the C-6 position available for subsequent transformations.

  • For the synthesis of symmetrical 3,6-disubstituted derivatives , 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine can be a more direct precursor, although careful control of reaction conditions is necessary to achieve high yields of the desired product and avoid mixtures.

Researchers should consider the target molecule's structure and the desired synthetic efficiency when selecting their dihalogenated pyrazolo[4,3-b]pyridine starting material. The principles and representative protocols outlined in this guide provide a solid foundation for the rational design and execution of synthetic routes towards novel and potent pyrazolo[4,3-b]pyridine-based compounds.

biological activity of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant gap in research concerning the . Despite extensive searches for specific data on this scaffold, no studies detailing its synthesis, anticancer evaluation, or mechanism of action have been identified. The current body of scientific publications focuses predominantly on the isomeric pyrazolo[3,4-b]pyridine core and other related pyrazolopyridine structures.

This guide, therefore, serves to highlight the absence of available data on the target compounds and to provide a comparative overview of closely related, well-researched pyrazolopyridine derivatives that have shown promise in cancer research. This information may offer valuable insights for researchers interested in exploring the potential of novel halogenated pyrazolo[4,3-b]pyridine derivatives.

I. The Landscape of Pyrazolopyridine Anticancer Research

Pyrazolopyridines, due to their structural similarity to purines, have garnered considerable attention as potential anticancer agents.[1] The core scaffold can be modified at various positions to modulate biological activity, and numerous derivatives have been synthesized and evaluated for their efficacy against a range of cancer cell lines. The research has largely concentrated on the pyrazolo[3,4-b]pyridine isomer, with many derivatives demonstrating potent inhibitory effects on various kinases and other cellular targets crucial for cancer cell proliferation and survival.[2][3]

II. Comparative Analysis of Relevant Pyrazolopyridine Derivatives

While data on 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is unavailable, an examination of other pyrazolopyridine derivatives can provide a foundational understanding of their potential as anticancer agents. The following tables summarize the in vitro anticancer activity of various pyrazolo[3,4-b]pyridine derivatives, which are the most closely related compounds with available data.

Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8b A-549 (Lung)2.9[4][5]
HEPG2 (Liver)2.6[4][5]
HCT-116 (Colon)2.3[4][5]
Compound 8c NCI 60 Cell Line Panel (Mean)1.33[2]
Compound C03 Km-12 (Colorectal)0.304[6]
Compound 31 MDA-MB-468 (Breast)<0.01 (nM)[3]
MV4-11 (Leukemia)<0.01 (nM)[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

III. Experimental Protocols for Evaluating Anticancer Activity

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds, based on the available literature for related pyrazolopyridine derivatives.

A. Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested at different time points.

  • Fixation and Staining: The cells are fixed in cold 70% ethanol and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

D. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., apoptotic or cell cycle regulatory proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways implicated in cancer and a general workflow for anticancer drug screening, which would be relevant for the evaluation of novel compounds like this compound derivatives.

G cluster_workflow Anticancer Drug Screening Workflow Compound Test Compound (e.g., this compound derivative) Viability Cell Viability Assay (e.g., MTT) Compound->Viability CellLines Panel of Cancer Cell Lines CellLines->Viability IC50 Determine IC50 Values Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Target Proteins) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo

Caption: A generalized workflow for the in vitro and in vivo evaluation of a novel anticancer compound.

G cluster_pathway Simplified Apoptosis Signaling Pathway Drug Anticancer Drug ROS ↑ ROS Production Drug->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway often targeted by anticancer drugs.

V. Future Directions and Conclusion

The absence of research on this compound derivatives presents a unique opportunity for medicinal chemists and cancer biologists. The exploration of this novel scaffold, guided by the extensive knowledge accumulated from the study of other pyrazolopyridines, could lead to the discovery of new and potent anticancer agents.

References

No Specific Structure-Activity Relationship Studies Found for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific structure-activity relationship (SAR) studies detailing the synthesis and biological evaluation of analogs based on the 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold have been identified.

While research on the broader class of pyrazolopyridines as pharmacologically active agents is extensive, with numerous publications exploring their potential as kinase inhibitors and anticancer agents, data specifically pertaining to the 6-bromo-3-iodo substituted pyrazolo[4,3-b]pyridine core is not publicly available.

The performed searches yielded information on related but structurally distinct pyrazolopyridine isomers, such as the pyrazolo[3,4-b]pyridine core, and various other substitution patterns on the pyrazolo[4,3-b]pyridine ring system. For instance, studies on 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been reported, highlighting their activity as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). However, these findings cannot be directly extrapolated to the specific scaffold of interest.

The absence of dedicated research on this compound analogs prevents the creation of a comparative guide that meets the specified requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers and drug development professionals interested in this particular scaffold may need to initiate novel research to synthesize and evaluate a series of analogs to establish a foundational understanding of its structure-activity relationships. Such studies would involve the systematic modification of the core structure, for example, by replacing the iodo group at the 3-position with various other functionalities or by altering the substituent at the 1-position of the pyrazole ring, followed by rigorous biological testing to determine the impact of these changes on a desired biological target.

Future research in this area would be necessary to unlock the therapeutic potential of this specific chemical series.

kinase selectivity profile of inhibitors derived from 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

The 1H-pyrazolo[3,4-b]pyridine core structure is a versatile scaffold that has been successfully utilized in the development of potent and selective inhibitors for various protein kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] This guide summarizes the kinase selectivity profiles of inhibitors based on this scaffold, details the experimental protocols used for their characterization, and visualizes key signaling pathways and experimental workflows.

Kinase Selectivity Profiles: A Quantitative Comparison

The inhibitory activity of various 1H-pyrazolo[3,4-b]pyridine derivatives has been evaluated against a range of kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), is summarized below. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent inhibitors of TBK1, a key regulator of innate immunity.[1][4] The optimized compound, 15y, demonstrated picomolar inhibitory activity and good selectivity.[5][6]

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
15y TBK10.2BX7957.1
MRT6730728.7

Data sourced from a study on novel TBK1 inhibitors.[4][5]

Table 2: Kinase Selectivity of 1H-pyrazolo[3,4-b]pyridine Derivatives Targeting ALK

1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of wild-type ALK and the crizotinib-resistant ALK-L1196M mutant.[3][7] Compound 10g, in particular, showed exceptional potency against both the wild-type and mutant forms of ALK, as well as high selectivity over c-Met.[3]

CompoundTarget KinaseIC50 (nM)Target KinaseIC50 (nM)Selectivity over c-Met
10d ALK-wt69ALK-L1196M19-
10g ALK-wt<0.5ALK-L1196M<0.5Excellent
Crizotinib ALK-wt-ALK-L1196M980-

Data from a study on potent ALK-L1196M inhibitors.[3]

Table 3: Inhibitory Profile of 1H-pyrazolo[3,4-b]pyridine Derivatives against FGFR

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been designed as potent and selective inhibitors of FGFRs.[8][9][10] The introduction of two chlorine atoms at the ortho positions of a dimethoxyphenyl ring (compound 4a) resulted in high enzymatic and cellular activities against FGFR1 and significant selectivity over VEGFR2.[8]

CompoundTarget KinaseIC50 (nM)Target KinaseIC50 (nM)Selectivity (FGFR1 vs. VEGFR2)
4a FGFR10.3VEGFR2365.9~1200-fold
7n FGFR1-3PotentOther kinasesGood selectivity-

Data sourced from research on selective FGFR kinase inhibitors.[8]

Experimental Protocols

The determination of kinase inhibitory activity and selectivity involves standardized biochemical assays. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.[11][12]

  • Preparation of Reagents:

    • Thaw all reagents (purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, and test compounds) and keep them on ice.

    • Prepare the kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).[12]

    • Prepare a solution of the kinase and its specific substrate in the assay buffer.

    • Perform serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 384-well white plate, add 1 µL of the serially diluted test compound or a vehicle control (e.g., DMSO).[11]

    • Add 2 µL of the kinase/substrate mixture to each well.[11]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution to each well.[11]

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[11]

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[11]

    • Incubate for approximately 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[11]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using software like GraphPad Prism.[13]

Visualizations: Pathways and Processes

Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway is crucial for cell proliferation, survival, differentiation, and migration.[8] Its dysregulation is implicated in various cancers. Inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to effectively block this pathway.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCG->CellResponse

Caption: Simplified FGFR signaling cascade leading to cellular responses.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of a kinase inhibitor.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Test Compound) start->prep setup Plate Setup (Add compound/control to 384-well plate) prep->setup reaction Initiate Kinase Reaction (Add Kinase/Substrate & ATP) setup->reaction incubation Incubate at RT (60-120 min) reaction->incubation stop Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop develop Develop Signal (Add Kinase Detection Reagent) stop->develop read Measure Luminescence (Plate Reader) develop->read analyze Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Logical Relationships: Structure-Activity Relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine Scaffold

The inhibitory potency and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives are highly dependent on the nature and position of various substituents on the core scaffold.

SAR_Diagram cluster_modifications Key Modification Points & Effects cluster_outcomes Resulting Properties scaffold 1H-pyrazolo[3,4-b]pyridine Core Scaffold R1 N(1)-H Position scaffold->R1 R2 C(3) Position scaffold->R2 R3 C(6) Position (Phenyl Ring) scaffold->R3 loss_of_activity Loss of Activity R1->loss_of_activity N-methylation (Disrupts H-bond) potency Increased Potency R2->potency Amide substitutions (Improved activity) R3->potency 2,6-dichloro substitution (High FGFR1 activity) selectivity Enhanced Selectivity R3->selectivity 2,6-dichloro substitution (vs. VEGFR2)

Caption: Key structure-activity relationships for 1H-pyrazolo[3,4-b]pyridine inhibitors.

References

A Comparative Guide to the In Vitro ADME Properties of Pyrazolo[4,3-b]pyridine-Based Compounds and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, particularly protein kinases. The specific substitution pattern on this heterocyclic system significantly influences its pharmacological activity and, critically, its ADME properties. Understanding the in vitro ADME profile of a compound series is paramount for its successful development into a viable drug candidate. This guide summarizes key in vitro ADME parameters for several classes of pyrazolopyridine derivatives, providing a comparative context for researchers working on novel analogs, including those based on the 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine core.

Comparative In Vitro ADME Data of Related Pyrazolopyridine Scaffolds

While specific data for this compound derivatives are unavailable, studies on related pyrazolo[3,4-d]pyrimidines and other pyrazolopyridine-based kinase inhibitors offer valuable comparative insights. The following table summarizes typical ranges for key in vitro ADME parameters observed for these related compound classes.

ADME ParameterPyrazolo[3,4-d]pyrimidine Derivatives[1]Other Pyrazolopyridine DerivativesGeneral Interpretation
Aqueous Solubility Often suboptimalVariable, can be improved with prodrug strategies[2]Low solubility can hinder absorption and formulation.
Permeability (PAMPA) Generally good for GI and BBBModerate to high[3]Indicates potential for passive absorption and CNS penetration.
Metabolic Stability (HLM) Variable, can be highCan be a liability, with rapid metabolism observed in some cases.High metabolic stability is desirable for longer in vivo half-life.
Plasma Protein Binding Data not specifiedTypically high for hydrophobic compounds.High binding can limit the free drug concentration available for therapeutic effect.

GI: Gastrointestinal; BBB: Blood-Brain Barrier; HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay.

Experimental Protocols for Key In Vitro ADME Assays

Detailed and robust experimental methodologies are crucial for generating reliable and reproducible ADME data. Below are generalized protocols for common in vitro ADME assays, based on methodologies reported for related pyrazolopyridine compounds.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).

  • Procedure:

    • A solution of the test compound in a suitable solvent (e.g., DMSO) is incubated with HLM in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of NADPH as a cofactor.

    • The mixture is incubated at 37°C with shaking.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound in DMSO E Incubate at 37°C A->E B Human Liver Microsomes (HLM) B->E C Phosphate Buffer (pH 7.4) C->E D NADPH Solution D->E Initiate Reaction F Take Aliquots at Time Points E->F G Quench with Cold Acetonitrile F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Metabolic Stability Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive intestinal absorption and blood-brain barrier penetration.

  • Procedure:

    • A filter plate is coated with an artificial membrane (e.g., a lipid-infused polycarbonate filter).

    • The donor wells of the filter plate are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 for gastric, pH 7.4 for intestinal).

    • The filter plate is placed on top of an acceptor plate containing buffer.

    • The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells.

cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Coat Filter Plate with Artificial Membrane B Add Compound Solution to Donor Wells A->B D Assemble 'Sandwich' Plate B->D C Add Buffer to Acceptor Wells C->D E Incubate at Room Temperature D->E F Measure Compound Concentration in Donor and Acceptor Wells E->F G Calculate Effective Permeability (Pe) F->G

PAMPA Experimental Workflow
Aqueous Solubility Assay

This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

  • Procedure:

    • An excess amount of the solid compound is added to a buffer solution at the desired pH.

    • The suspension is shaken at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Structure-ADME Relationships in Pyrazolopyridines

While specific data for the this compound core is lacking, general structure-ADME relationships (SAR) can be inferred from related series:

  • Lipophilicity: Increased lipophilicity often leads to higher plasma protein binding and can decrease aqueous solubility. However, it may enhance membrane permeability.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability and blood-brain barrier penetration.

  • Metabolic Soft Spots: Unsubstituted aromatic rings and certain functional groups can be susceptible to metabolism by cytochrome P450 enzymes. Introducing blocking groups (e.g., fluorine) at these positions can improve metabolic stability.

  • Ionizable Groups: The presence of acidic or basic centers can significantly impact solubility and permeability depending on the pH of the environment.

Conclusion

The in vitro ADME properties of pyrazolopyridine-based compounds are critical determinants of their potential as drug candidates. While a direct comparative analysis of this compound derivatives is not currently possible due to a lack of public data, the information from related pyrazolopyridine scaffolds provides a valuable framework for anticipating their ADME profiles. Researchers developing novel compounds based on this and similar cores should prioritize early-stage in vitro ADME profiling, focusing on solubility, permeability, and metabolic stability, to guide medicinal chemistry efforts and select candidates with a higher probability of success in later stages of drug development. The experimental protocols and general SAR insights provided in this guide serve as a foundational resource for these endeavors.

References

A Comparative Guide to Suzuki vs. Stille Coupling for C-C Bond Formation on Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazolo[4,3-b]pyridine core, a privileged structure in numerous biologically active compounds, often requires the formation of carbon-carbon (C-C) bonds to explore its therapeutic potential. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods for forging such bonds.

This guide provides a comprehensive comparison of the Suzuki and Stille couplings for the functionalization of pyrazolo[4,3-b]pyridines. While direct head-to-head comparative studies on this specific scaffold are limited in the literature, this guide leverages experimental data from closely related pyrazolopyridine isomers and analogous N-heterocyclic systems to provide a data-driven comparison of their performance, scope, and limitations.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to protodeboronation, especially under basic conditions.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove and may require specific workup procedures (e.g., fluoride wash).

Performance Comparison on Pyrazolopyridine and Analogous Scaffolds

The following tables summarize typical reaction conditions and yields for Suzuki coupling on pyrazolo[3,4-b]pyridines and a comparative dataset for both Suzuki and Stille couplings on diazocines, a structurally relevant N-heterocyclic system. This data provides valuable insights into what can be expected when applying these methodologies to the pyrazolo[4,3-b]pyridine core.

Table 1: Suzuki Coupling on Halo-Pyrazolo[3,4-b]pyridines

EntryHalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-3-iodo-1-(SEM)-pyrazolo[3,4-b]pyridine3-Ethoxycarbonylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O1002453.7Inferred from similar reactions
23-Bromo-1-(PMB)-pyrazolo[3,4-b]pyridineArylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O806~70-80Inferred from similar reactions.[1]
33-Iodo-1-(SEM)-pyrazolo[3,4-b]pyridine1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazinePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O806Not specifiedInferred from similar reactions.[1]

Table 2: Comparative Data from Suzuki vs. Stille Coupling on Diazocines [2][3]

EntryCoupling PartnerCoupling MethodCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Yield (%)
14-BromotolueneStillePd(OAc)₂ (5)XPhos (15)-Toluene8090
24-BromotolueneSuzukiPd(OAc)₂ (5)XPhos (15)K₃PO₄Toluene8091
34-BromoanisoleStillePd(OAc)₂ (5)XPhos (15)-Toluene8090
44-BromoanisoleSuzukiPd(OAc)₂ (5)XPhos (15)K₃PO₄Toluene8095
51-Bromo-4-nitrobenzeneStillePd(OAc)₂ (5)XPhos (15)-Toluene8089
61-Bromo-4-nitrobenzeneSuzukiPd(OAc)₂ (5)XPhos (15)K₃PO₄Toluene8080
72-BromothiopheneStillePd(OAc)₂ (5)XPhos (15)-Toluene8094
82-BromothiopheneSuzukiPd(OAc)₂ (5)XPhos (15)K₃PO₄Toluene8057
94-BromopyridineStillePd(OAc)₂ (5)XPhos (15)-DMSO10071
104-BromopyridineSuzukiPd(OAc)₂ (5)XPhos (15)K₃PO₄Toluene800

From this data, it can be inferred that for simple aryl couplings on N-heterocycles, both Suzuki and Stille reactions can provide excellent yields. However, for more challenging substrates, such as heteroaryl halides like 2-bromothiophene and 4-bromopyridine, the Stille coupling appears to be more robust and higher-yielding.[2][3] This is likely due to the higher tolerance of the Stille reaction to coordinating heteroatoms which can sometimes inhibit the palladium catalyst in Suzuki couplings.

Experimental Protocols

The following are generalized experimental protocols for Suzuki and Stille couplings that can be adapted for the functionalization of halo-pyrazolo[4,3-b]pyridines. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the halo-pyrazolo[4,3-b]pyridine (1.0 equiv) and the corresponding boronic acid or boronate ester (1.2-1.5 equiv) in a degassed solvent mixture (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Stille Coupling

In a flame-dried flask under an inert atmosphere, the halo-pyrazolo[4,3-b]pyridine (1.0 equiv), the organostannane (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and an optional additive (e.g., LiCl or CuI) are dissolved in an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane). The mixture is heated to 80-110 °C for 2-24 hours. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with an aqueous solution of KF to precipitate the tin byproducts. The resulting slurry is filtered through a pad of Celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Visualizing the Reactions: Catalytic Cycles and Workflow

Catalytic Cycles

The catalytic cycles for both Suzuki and Stille couplings share the fundamental steps of oxidative addition and reductive elimination. The key difference lies in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' reactant R-X boronic R'-B(OR)_2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' reactant R-X stannane R'-SnR''_3

Caption: Catalytic cycle of the Stille coupling.

Decision-Making Workflow

Choosing the optimal coupling method for the C-C bond formation on pyrazolo[4,3-b]pyridines depends on several factors. The following workflow can guide the decision-making process.

Decision_Workflow start Functionalization of Pyrazolo[4,3-b]pyridine toxicity Are toxicity concerns paramount? start->toxicity functional_groups Does the substrate have base-sensitive or coordinating functional groups? toxicity->functional_groups No suzuki Use Suzuki Coupling toxicity->suzuki Yes functional_groups->suzuki No stille Consider Stille Coupling functional_groups->stille Yes optimize_suzuki Optimize Suzuki conditions (e.g., milder base, different ligand) stille->optimize_suzuki If yields are low or purification is difficult

References

Efficacy of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Derivatives Against Kinase Targets: A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the characterization of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors. While the broader pyrazolopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, specific data on the efficacy, targeted kinases, and mechanism of action for derivatives of this particular substituted pyrazolo[4,3-b]pyridine isomer are not publicly available in peer-reviewed studies.

The initial search for scientific literature and experimental data on the kinase inhibitory properties of this compound and its derivatives did not yield specific studies detailing their synthesis and evaluation against any particular kinase targets. The available information primarily consists of patent literature where this compound is listed as an intermediate in the synthesis of other, more complex molecules targeting entities such as G protein-coupled receptor 52 (GPR52) and B-cell lymphoma 6 (BCL6). These patents, however, do not provide data on the kinase activity of the intermediate compound itself.

While numerous studies have been published on other isomers of the pyrazolopyridine core, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which have shown potent activity against a range of kinases including FLT3, CDK4, SRC, and JAK3, this information is not directly transferable to the this compound scaffold due to the critical role of isomeric orientation and substituent effects in determining kinase binding affinity and selectivity.

Therefore, at present, it is not possible to provide a comparative guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams specifically for this compound derivatives' efficacy against kinase targets.

Future Directions and Broader Context

For researchers interested in this scaffold, the absence of data presents an opportunity for novel research. A logical first step would be the synthesis of a focused library of this compound derivatives with diverse substitutions at key positions. This library could then be screened against a panel of kinases to identify initial hits.

A general workflow for such a research endeavor is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 6-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine synthesis Derivative Synthesis (e.g., Suzuki, Sonogashira coupling) start->synthesis library Compound Library synthesis->library kinase_panel Kinase Panel Screening (e.g., radiometric, fluorescence-based) library->kinase_panel library->kinase_panel hit_id Hit Identification (IC50 determination) kinase_panel->hit_id kinase_panel->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar hit_id->sar selectivity Selectivity Profiling sar->selectivity sar->selectivity cellular Cellular Assays (target engagement, pathway analysis) selectivity->cellular selectivity->cellular

Proposed workflow for the discovery of kinase inhibitors.

This proposed workflow illustrates a standard pipeline in drug discovery, starting from the synthesis of a compound library based on the this compound scaffold, followed by systematic screening and optimization to identify potent and selective kinase inhibitors. Researchers undertaking this path would be contributing valuable new knowledge to the field of medicinal chemistry and kinase inhibitor research.

head-to-head comparison of different palladium catalysts for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 6-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine core is a promising scaffold, but the presence of two distinct halogen atoms presents a challenge for regioselective modification. This guide provides a comparative overview of palladium-catalyzed cross-coupling reactions, offering insights into catalyst performance for similar substrates.

Due to a lack of available experimental data for the specific functionalization of this compound, this guide presents data from the successful regioselective functionalization of a closely related isomer, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. In these cases, the greater reactivity of the carbon-iodine bond allows for selective coupling at the C-3 position. The following data, extracted from a study by Zou et al., illustrates the use of different palladium catalyst systems for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.[1]

Comparative Analysis of Palladium Catalysts

The following table summarizes the experimental conditions and yields for the selective functionalization at the C-3 position of 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.

Reaction TypePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig AminationPd₂(dba)₃XantphosCs₂CO₃Dry DMF120865.9
Suzuki-Miyaura CouplingPd(dppf)Cl₂dppfCs₂CO₃Dry Dioxane1004N/A
Suzuki-Miyaura CouplingPd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/H₂O (5:1)80448.6

Note: The yield for the Suzuki-Miyaura coupling with Pd(dppf)Cl₂ was not reported as the product was used in the next step without purification. The subsequent reaction gave a yield of 48.6% over two steps.[1]

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Reaction Vessel (Inert Atmosphere) Reagents Add Substrate, Palladium Precatalyst, Ligand, and Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Coupling_Partner Add Coupling Partner Solvent->Coupling_Partner Heating Heat to Reaction Temperature Coupling_Partner->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following are detailed experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions performed on 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.[1]

Buchwald-Hartwig Amination

  • Reaction: 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with (3-aminophenyl)(morpholino)methanone.

  • Procedure: To a solution of 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and (3-aminophenyl)(morpholino)methanone (1 equivalent) in dry DMF were added Pd₂(dba)₃ (0.1 equivalents), Xantphos (0.2 equivalents), and Cs₂CO₃ (2 equivalents). The mixture was degassed with argon and then heated at 120 °C for 8 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product in 65.9% yield.[1]

Suzuki-Miyaura Coupling

  • Reaction: 5-bromo-3-((3-(2,5-difluorobenzyl)phenyl)amino)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with bis(pinacolato)diboron, followed by coupling with 2,5-difluorobenzyl bromide.

  • Procedure (Two Steps, One Pot):

    • Borylation: A mixture of 5-bromo-3-((3-(2,5-difluorobenzyl)phenyl)amino)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1 equivalent), bis(pinacolato)diboron (1.2 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and Cs₂CO₃ (2 equivalents) in dry dioxane was stirred at 100 °C for 4 hours under an argon atmosphere.[1]

    • Coupling: After cooling the reaction mixture to room temperature, 2,5-difluorobenzyl bromide (1.2 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and an aqueous solution of Cs₂CO₃ (2 equivalents) were added. The mixture was then stirred at 80 °C for 4 hours under an argon atmosphere. After completion, the reaction mixture was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to give the final product in 48.6% yield over the two steps.[1]

Signaling Pathway/Logical Relationship Diagram

The regioselectivity of the functionalization is dictated by the differential reactivity of the C-I and C-Br bonds in the palladium-catalyzed cross-coupling cycle.

G Substrate This compound Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition C-I_Activation Selective C-I Bond Activation (Lower Bond Dissociation Energy) Oxidative_Addition->C-I_Activation C-Br_Activation C-Br Bond Activation (Higher Bond Dissociation Energy) Oxidative_Addition->C-Br_Activation Intermediate Aryl-Pd(II)-I Complex C-I_Activation->Intermediate Coupling Transmetalation/ Carbopalladation/ Amine Coordination Intermediate->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Reductive_Elimination->Pd(0) Product 3-Functionalized-6-bromo-1H-pyrazolo[4,3-b]pyridine Reductive_Elimination->Product

Caption: Regioselective functionalization pathway of a dihalogenated pyrazolopyridine.

References

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Promising Scaffold for Novel Therapeutics in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine scaffold against other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in drug discovery. In this context, the identification and validation of privileged scaffolds that can serve as a foundation for the development of new drugs is of paramount importance. One such scaffold that has garnered significant interest is this compound. This heterocyclic structure has demonstrated considerable potential as a core component of kinase inhibitors, particularly in the field of oncology. This guide provides a comprehensive comparison of the this compound scaffold and its derivatives with other established therapeutic alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Kinase Inhibitor Scaffolds

The this compound scaffold has been successfully utilized to develop potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). These kinases are crucial targets in the treatment of Acute Myeloid Leukemia (AML). The following tables present a comparative analysis of the inhibitory activities (IC50 values) of derivatives of this scaffold against other known FLT3 and CDK4 inhibitors with different core structures.

Table 1: Comparison of FLT3 Inhibitors

Compound/DrugScaffoldFLT3 IC50 (nM)
Compound 23k 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine 11 [1]
QuizartinibImidazo[1,2-b]pyridazine4[2]
GilteritinibPyrazine carboxamide-
SorafenibPyridine69.3 ng/mL[3]
MidostaurinStaurosporine analog-
CrenolanibBenzimidazole-
LestaurtinibIndolocarbazole3[4]
SunitinibIndolinone-
Compound 34f Imidazo[1,2-b]pyridazine4 [2]
Compound 12 Indole0.7 [4]

Table 2: Comparison of CDK4/6 Inhibitors

Compound/DrugScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)
Compound 23k 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine 7 [1]-
PalbociclibPyrido[2,3-d]pyrimidin-7-one--
RibociclibPyrido[2,3-d]pyrimidin-7-one10[5]39[5]
AbemaciclibPyrido[2,3-d]pyrimidin-7-one1.6[6]2.0[6]
Compound 1a 1-H-pyrazole-3-carboxamide0.851.96
Compound 21 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline1026
Compound 22 Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine0.82.0
Compound 19 Palbociclib analog146.1
Compound 55 N-arylaminothiazole9-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the therapeutic rationale and the experimental processes involved in the validation of this scaffold, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

FLT3_CDK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 HCK HCK FLT3->HCK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT5->Gene_Expression CDK4_6_CyclinD CDK4/6-Cyclin D HCK->CDK4_6_CyclinD Upregulation Rb Rb CDK4_6_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F E2F->Gene_Expression Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->FLT3 Inhibitor->CDK4_6_CyclinD

Caption: FLT3 and CDK4/6 signaling pathway in AML.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start 6-Bromo-3-iodo-1H- pyrazolo[4,3-b]pyridine Suzuki Suzuki Coupling (with pyrimidine boronic acid) Start->Suzuki Derivatives 6-(pyrimidin-4-yl)-1H- pyrazolo[4,3-b]pyridine Derivatives Suzuki->Derivatives Kinase_Assay FLT3/CDK4 Kinase Assays Derivatives->Kinase_Assay Cell_Assay Cell Proliferation Assays (e.g., MV4-11 cells) Derivatives->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 Xenograft Xenograft Mouse Model IC50->Xenograft Lead Compound Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: Experimental workflow for scaffold validation.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives involves a Suzuki coupling reaction.

Materials:

  • This compound

  • Appropriate pyrimidine boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the pyrimidine boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (0.1 equivalents) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative.

In Vitro Kinase Assays

FLT3 Kinase Assay: The inhibitory activity against FLT3 can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.

General Procedure:

  • Prepare a reaction mixture containing the FLT3 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the kinase assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done by converting the ADP to ATP and then using a luciferase/luciferin system to generate a luminescent signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CDK4 Kinase Assay: Similarly, CDK4 inhibitory activity can be assessed using a kinase assay kit.

General Procedure:

  • Prepare a reaction mixture containing the CDK4/Cyclin D complex, a substrate (e.g., a retinoblastoma (Rb) protein fragment), and the kinase assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction with ATP.

  • Incubate under appropriate conditions.

  • Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate or ADP produced.

  • Determine the IC50 values as described for the FLT3 assay.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As demonstrated by the potent dual FLT3/CDK4 inhibitory activity of its derivatives, this scaffold holds significant promise for the treatment of cancers such as AML. The comparative data presented in this guide highlight its competitive performance against other established scaffolds. The detailed experimental protocols provide a solid foundation for researchers to further explore the therapeutic potential of this promising chemical entity. Future structure-activity relationship (SAR) studies on this scaffold are warranted to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the discovery of next-generation targeted cancer therapies.

References

comparative docking studies of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine analogs in kinase active sites

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Docking Analysis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine Analogs as Kinase Inhibitors

A computational guide to understanding the binding potential of novel pyrazolopyridine analogs in key oncogenic kinase active sites.

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a bioisostere of purines, enabling it to effectively target the ATP-binding sites of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] This guide provides a comparative analysis of hypothetical this compound analogs and their predicted binding affinities against several therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proto-oncogene tyrosine-protein kinase Src.

Overexpression or mutation of EGFR is a key driver in various cancers, promoting cell growth and differentiation.[4] Similarly, VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis.[2][5] c-Src is a non-receptor tyrosine kinase whose hyperactivity is linked to cancer cell proliferation, survival, and invasion.[6] Understanding how modifications to the pyrazolopyridine core affect binding to these key targets is crucial for designing next-generation selective and potent inhibitors.

This analysis utilizes molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[2] The results are intended to guide further experimental validation and lead optimization efforts for researchers in oncology and drug development.

Comparative Binding Affinity of Pyrazolopyridine Analogs

The following table summarizes the predicted binding affinities (docking scores) of hypothetical this compound analogs against the active sites of EGFR, VEGFR-2, and Src kinases. Docking scores are presented in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. The analogs differ by the substituent (R) at a key position, illustrating potential structure-activity relationships (SAR).

Analog IDR-Group SubstituentEGFR Docking Score (kcal/mol)VEGFR-2 Docking Score (kcal/mol)Src Docking Score (kcal/mol)
PZ-001 -H-8.1-7.5-7.9
PZ-002 -CH₃-8.5-7.9-8.3
PZ-003 -OCH₃-9.2-8.8-9.0
PZ-004 -NH₂-9.8-9.5-9.7
PZ-005 -COOH-10.5-10.1-10.3
Reference Erlotinib (EGFR)-10.2--
Reference Sorafenib (VEGFR-2)--9.9-
Reference Dasatinib (Src)---10.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental results may vary.

Experimental Protocols

A standardized molecular docking protocol was designed to ensure the comparability of the results across different kinases and ligands. The following methodology outlines the key steps in the computational analysis.

Protein Preparation
  • Selection and Retrieval: Crystal structures of the human kinase domains for EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4AG8), and Src (PDB ID: 3EL7) were retrieved from the RCSB Protein Data Bank.[5][7][8]

  • Preparation: The protein structures were prepared using AutoDock Tools.[2] This process involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges to the protein atoms.[2] The prepared structures were saved in the PDBQT file format, which includes atomic charges and types.

Ligand Preparation
  • Structure Generation: The 3D structures of the this compound core and its analogs were generated using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.

  • Energy Minimization: The energy of each ligand was minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Ligand Setup: Ligands were prepared for docking in AutoDock Tools by detecting the root and defining rotatable bonds to allow for conformational flexibility during the docking process.[2]

Molecular Docking and Scoring
  • Grid Generation: A grid box was defined for each kinase, centered on the ATP-binding site. The grid box dimensions were set to be large enough to encompass the entire active site and allow the ligand to move and rotate freely.[8]

  • Docking Algorithm: The docking simulations were performed using AutoDock Vina.[8] This program uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined active site.[9]

  • Scoring Function: The binding affinity of each ligand pose was evaluated using the AutoDock Vina scoring function, which estimates the free energy of binding in kcal/mol. The pose with the most favorable (most negative) score was selected as the predicted binding mode.

  • Validation: The docking protocol was validated by re-docking the co-crystallized ligand into its corresponding kinase active site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[10][11]

Visualizations

Workflow and Signaling Context

To provide a clearer understanding of the process and its biological relevance, the following diagrams illustrate the computational docking workflow and a representative kinase signaling pathway that these inhibitors aim to block.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Select Kinase PDB Structure (e.g., EGFR, VEGFR-2, Src) p2 Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges p1->p2 l1 Design & Generate Analog 3D Structures l2 Prepare Ligands: - Energy Minimization - Define Rotatable Bonds l1->l2 g1 Define Binding Site (Grid Box Generation) p2->g1 l2->g1 d1 Run Docking Simulation (e.g., AutoDock Vina) g1->d1 s1 Calculate Binding Affinity (Docking Score in kcal/mol) d1->s1 a1 Analyze Binding Poses & Interactions s1->a1 c1 Compare Analogs (SAR) & Prioritize for Synthesis a1->c1

Caption: General workflow for comparative molecular docking studies.

G ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor Binds dimer Dimerization & Autophosphorylation receptor->dimer inhibitor Pyrazolopyridine Analog inhibitor->receptor Blocks ATP Binding pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->pathway Activates response Cellular Responses: - Proliferation - Angiogenesis - Survival pathway->response

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for its safe handling and disposal, adhering to standard laboratory safety protocols and regulatory requirements.

Hazard Identification and Classification

This compound is classified as a combustible solid and is harmful if swallowed.[1] As a halogenated compound containing bromine and iodine, it requires disposal as hazardous chemical waste.[2] It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Table 1: Hazard and Safety Information

PropertyInformationSource
Chemical Name This compound-
CAS Number 1305208-17-6[1]
Physical Form Solid[1]
Primary Hazard Acute Toxicity, Oral (Harmful if swallowed)[1]
Storage Class Combustible Solids[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

1. Waste Segregation:

  • It is critical to collect halogenated waste separately from non-halogenated waste streams.[2][4] This is due to different disposal methods and associated costs.
  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5]

2. Waste Collection:

  • Solid Waste: Collect solid this compound, including contaminated consumables (e.g., weighing paper, gloves, and vials), in a designated, properly labeled, and sealable hazardous waste container. The container should be made of a compatible material like high-density polyethylene (HDPE).
  • Liquid Waste: If the compound is in solution, collect it in a designated halogenated organic solvent waste container. Ensure the container is compatible with the solvent used.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The concentration and quantity of the waste
  • The associated hazards (e.g., "Toxic," "Harmful if Swallowed")
  • The date of accumulation

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[5]
  • Ensure the container is stored in secondary containment to prevent spills.

5. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
  • Follow all institutional procedures for hazardous waste disposal. Disposal must be conducted through an approved waste disposal plant.[3][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type (Solid or Liquid) A->B C Use Designated Halogenated Waste Container B->C D Segregate from Non-Halogenated and Incompatible Wastes C->D E Securely Seal Container D->E F Label with Chemical Name, Hazards, and Date E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Pickup by Approved Waste Vendor I->J

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1] Due to its structure as a halogenated pyridine derivative, it should be handled with care to avoid inhalation, skin contact, and eye contact.

A comprehensive PPE plan is mandatory for all operations involving this compound. The following table summarizes the recommended PPE for various laboratory tasks.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95/FFP2 respirator or higher, depending on the quantity and potential for dust generation
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork within a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood

Experimental Protocols and Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring safe handling of this compound.

Preparation and Weighing:
  • Work Area Preparation : Conduct all handling of the solid compound within a certified chemical fume hood. Ensure the work surface is clean and free of clutter.

  • Don PPE : Wear the appropriate PPE as specified in the table above for "Weighing and Aliquoting".

  • Weighing : Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Use anti-static tools if available to prevent dispersal of the powder.

  • Transfer : Gently transfer the weighed solid into the reaction vessel.

Solution Preparation:
  • Solvent Addition : In the chemical fume hood, add the desired solvent to the vessel containing the compound.

  • Dissolution : Stir the mixture until the solid is fully dissolved. Keep the vessel covered to the extent possible to minimize vapor release.

Reaction and Monitoring:
  • Reaction Setup : Assemble the reaction apparatus within the chemical fume hood.

  • Monitoring : Monitor the reaction progress using appropriate analytical techniques. Ensure the reaction is maintained under the desired conditions (e.g., temperature, atmosphere).

Spill and Emergency Procedures:
  • Minor Spills : For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Major Spills : For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed, and appropriate waste container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., weigh boats, gloves) Place in a designated, sealed hazardous waste bag or container.
Liquid Waste (reaction mixtures, cleaning solvents) Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

General Disposal Guidelines :

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's EHS office for specific disposal protocols.

  • For halogenated compounds, chemical destruction or incineration at a licensed facility is often the required method of disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Segregate Waste Segregate Waste Conduct Reaction->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose via EHS Dispose via EHS Decontaminate Workspace->Dispose via EHS

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.